Zorubicin

Catalog No.
S548649
CAS No.
54083-22-6
M.F
C34H35N3O10
M. Wt
645.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zorubicin

CAS Number

54083-22-6

Product Name

Zorubicin

IUPAC Name

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

Molecular Formula

C34H35N3O10

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1

InChI Key

FBTUMDXHSRTGRV-BJISBDEGSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

daunomycin benzoylhydrazone, RP 22050, Rubidazone, zorubicin, zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer, zorubicin, (L-arabino)-(2S-cis)-isomer, zorubicine

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

The exact mass of the compound Zorubicin is 645.23224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. It belongs to the ontological category of anthracycline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zorubicin mechanism of action DNA intercalation

Author: Smolecule Technical Support Team. Date: February 2026

Zorubicin at a Glance

The table below summarizes the core information available on this compound's mechanism of action.

Feature Description
Drug Classification Anthracycline antibiotic; benzoylhydrazone derivative of daunorubicin [1].
Primary Mechanism DNA intercalation and interaction with topoisomerase II [1].
Secondary Effects Inhibition of DNA polymerases [1].
Key Quantitative Data Not available in the searched literature.

Information Limitations and Broader Context

Your request for detailed quantitative data, experimental protocols, and specific signaling pathways for this compound cannot be fulfilled with the current search results. The available scientific literature on this compound is minimal and outdated, with the most descriptive source being a Wikipedia page last updated in 2015 [1]. In contrast, extensive research exists for related drugs like doxorubicin, which shares a similar core structure and mechanism as an anthracycline [2].

The following diagram illustrates the general mechanism of action for anthracycline drugs like doxorubicin, which may be analogous to how this compound functions.

G cluster_primary Primary Mechanisms cluster_downstream Downstream Consequences Anthracycline Anthracycline Intercalation DNA Intercalation Anthracycline->Intercalation TopoII_Poisoning Topoisomerase II Poisoning Anthracycline->TopoII_Poisoning Main Pathway Intercalation->TopoII_Poisoning DSBs Stabilized Cleavage Complex & Double-Strand Breaks (DSBs) TopoII_Poisoning->DSBs DNA_Damage_Response DNA Damage Response (Activation of ATM/ATR, p53) DSBs->DNA_Damage_Response Outcomes Cell Cycle Arrest & Apoptosis (Programmed Cell Death) DNA_Damage_Response->Outcomes

Generalized anthracycline mechanism of action

The search results provide no specific data on the signaling pathways this compound affects, its binding free energy, or detailed experimental methodologies for studying it. Research into overcoming drug resistance, such as designing intensely potent analogues, has been conducted for doxorubicin but not for this compound [3] [4].

References

daunorubicin benzoylhydrazone derivative zorubicin

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Zorubicin

The table below summarizes the core technical information available for this compound.

Attribute Description
Chemical Classification Anthracycline antibiotic; daunorubicin derivative with a benzoyl-hydrazone side chain modification [1].
Mechanism of Action DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) [1].
Primary Use Used as an antineoplastic agent, notably in breast cancer [1].
Cardiotoxicity Profile Considered to have lower cardiotoxic potential compared to doxorubicin and daunorubicin, despite retaining the quinone moiety capable of producing ROS [1].

Proposed Mechanisms of Action and Toxicity

This compound, like other anthracyclines, exerts its cytotoxic effects through multiple pathways. The following diagram illustrates its proposed mechanisms of anticancer action and an alternative theory for its cardiotoxicity.

G cluster_anticancer Proposed Anticancer Mechanisms cluster_cardiotoxicity Alternative Cardiotoxicity Mechanism This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII_Poisoning Topoisomerase II Poisoning This compound->TopoII_Poisoning ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation CYP2J2_Binding Inhibition of Cardiac CYP2J2 This compound->CYP2J2_Binding DNA_Damage DNA Damage & DSBs DNA_Intercalation->DNA_Damage TopoII_Poisoning->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis AA_Metabolism Impaired Arachidonic Acid (AA) Metabolism CYP2J2_Binding->AA_Metabolism EET_Reduction Reduced Epoxyeicosatrienoic Acids (EETs) AA_Metabolism->EET_Reduction CardioProtection_Loss Loss of Cardioprotective Signaling EET_Reduction->CardioProtection_Loss

This compound's proposed mechanisms for anticancer action and cardiotoxicity.

A key area of modern research involves understanding why some anthracyclines like this compound show reduced cardiotoxicity. Beyond the classic ROS model, investigations point to interactions with specific cardiac enzymes [1].

Research and Experimental Context

Available information does not contain detailed, standalone experimental protocols specifically for this compound. However, insights can be drawn from general anthracycline research:

  • Binding Assays: The interaction between anthracyclines (including this compound) and cardiac cytochrome P450 enzymes like CYP2J2 can be studied using Fluorescence Polarization (FP) to assess binding affinity and competitive inhibition [1].
  • Cellular Uptake & Cytotoxicity: Standard in vitro assays are applicable. Studies often expose human cancer cell lines to a range of drug concentrations for 24-72 hours. Key methodologies include [2]:
    • MTT Assay to measure cell viability and determine IC50 values.
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify intracellular drug and metabolite concentrations.
    • Flow Cytometry to analyze cell cycle arrest and induction of apoptosis.

Research Gaps and Future Directions

Information on this compound in the provided search results is limited. Key areas for further investigation include:

  • Detailed Pharmacokinetics: Comprehensive data on absorption, distribution, metabolism, and excretion (ADME) in humans is not available in the search results.
  • Clinical Trial Data: The search results lack recent or extensive clinical data on this compound's efficacy and safety profile in large patient populations.
  • Direct Comparative Studies: While it is classified as less cardiotoxic, structured comparisons of its potency and toxicity against doxorubicin, epirubicin, and idarubicin across different cancer models are needed.

References

Anthracycline Class: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Anthracyclines are cytotoxic antibiotics isolated from Streptomyces peucetius var. caesius and remain among the most effective anticancer drugs due to their broad anti-tumor spectrum and potent efficacy [1] [2]. A key limitation is their dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure [1] [3].

Mechanisms of Anticancer Action and Toxicity

The antitumor efficacy of anthracyclines is attributed to multiple interconnected biochemical mechanisms [2] [3]. The visualization below outlines the primary pathways through which anthracyclines like doxorubicin exert their cytotoxic effects and their associated cardiotoxicity.

G cluster_0 Primary Anticancer Mechanisms cluster_1 Mechanisms of Cardiotoxicity Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase-II Poisoning Doxorubicin->DNA_Intercalation Free_Radicals Free Radical Generation Doxorubicin->Free_Radicals Doxorubicinol Formation of Doxorubicinol (via CBR1, CBR3, AKR1C3) Doxorubicin->Doxorubicinol Mitochondrial_Disruption Mitochondrial Disruption & Cytochrome C Release Doxorubicin->Mitochondrial_Disruption Iron_ROS Iron-Mediated ROS Generation Doxorubicin->Iron_ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis_Cell Apoptotic Cell Death DNA_Intercalation->Apoptosis_Cell Free_Radicals->DNA_Damage Lipid_Peroxidation Membrane Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Cardiomyopathy Cardiomyopathy & Heart Failure DNA_Damage->Cardiomyopathy Lipid_Peroxidation->Cardiomyopathy Sarcoplasmic_Reticulum Disrupted Ca²⁺ Regulation (ATP2A2/SERCA, RYR2) Doxorubicinol->Sarcoplasmic_Reticulum Myofibrillar_Loss Myofibrillar Loss & Cytoplasmic Vacuolization Doxorubicinol->Myofibrillar_Loss Apoptosis_Cardiomyocyte Cardiomyocyte Apoptosis Mitochondrial_Disruption->Apoptosis_Cardiomyocyte Oxidative_Stress Oxidative Stress Iron_ROS->Oxidative_Stress Sarcoplasmic_Reticulum->Cardiomyopathy Myofibrillar_Loss->Cardiomyopathy Oxidative_Stress->Cardiomyopathy Apoptosis_Cardiomyocyte->Cardiomyopathy

Diagram 1: Integrated pathways of anthracycline anticancer action and cardiotoxicity. Key mechanisms include DNA intercalation, free radical generation, and metabolic disruption in cardiomyocytes.

Pharmacogenomics and Resistance Mechanisms

Interindividual variation in response and toxicity is influenced by pharmacogenomics. Key genes and variants associated with doxorubicin are summarized in the table below [1].

Gene Variant (rs#) Functional Implication Phenotypic Association
ABCB1 rs1128503, rs2032582, rs1045642 Altered drug transport Increased drug exposure, reduced clearance [1]
ABCB1 rs35810889 (Met89Thr) Altered drug transport Increased drug resistance [1]
ABCC1 rs45511401 (Gly671Val) Altered drug transport Associated with cardiotoxicity risk [1]
CBR3 V244M Altered carbonyl reductase activity Potential impact on doxorubicinol formation & cardiotoxicity risk [1]
RAC2 Multiple Altered NADPH oxidase complex function Associated with cardiotoxicity risk [1]
NCF4, CYBA Multiple Altered NADPH oxidase complex function Associated with cardiotoxicity risk [1]

Resistance involves drug efflux transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), as well as amplification of the TOP2A gene, which is a primary drug target [1]. Recent research reveals that resistance to different anthracyclines can elicit distinct metabolic dependencies; for instance, doxorubicin-resistant cells may rely on glutamine for glutathione synthesis, while epirubicin-resistant cells upregulate mitochondrial oxidative phosphorylation [4].

Strategies for Monitoring and Mitigating Cardiotoxicity

Monitoring and Early Detection

Proactive monitoring is essential for managing anthracycline-induced cardiotoxicity (AIC). The table below outlines key monitoring parameters and one prospective study's methodology.

Monitoring Aspect Recommended Approach Key Findings from Prospective Study [5]
Cardiac Imaging Baseline and serial Echocardiography or MUGA to track Left Ventricular Ejection Fraction (LVEF) [2]. 9 out of 72 patients (12.5%) developed cardiotoxicity within 12 months.
Blood Biomarkers Measurement of High-Sensitivity Cardiac Troponin T (hs-cTnT) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP). Levels were measured pre-chemotherapy and within 24 hours of the first and last cycles.
Protocol & Analysis Prospective, single-center observational study in breast/ovarian cancer patients receiving doxorubicin (50 mg/m²/cycle). Significantly increased hs-cTnT and NT-proBNP levels after the last cycle in patients who developed cardiotoxicity.
Pharmacological Interventions for Cardiotoxicity

A 2025 network meta-analysis of 128 RCTs evaluated 78 drug regimens for preventing AIC. The following table summarizes the most effective agents for preserving LVEF, ranked by Surface Under the Cumulative Ranking Curve (SUCRA) analysis [6].

Intervention Mean Difference in LVEF [95% CrI] SUCRA Ranking Clinical Notes
Nicorandil 14.24 [5.12, 23.31] 91.76% Potassium channel opener; top-ranked single agent.
Dexrazoxane + Shenqi Fuzheng 13.05 [4.64, 21.40] N/A Combination with Chinese patent medicine.
Dexrazoxane + Cinobufacini 11.61 [4.59, 18.70] N/A Combination with Chinese patent medicine.
Qiliqiangxin 11.38 [2.83, 19.91] N/A Chinese patent medicine.
Compound Salvia Miltiorrhiza + Levocarnitine 9.09 [0.92, 17.25] N/A Herbal combination.
Calcium Dibutyryladenosine Cyclophosphate 8.76 [0.59, 16.92] N/A Nucleotide derivative.
Carvedilol + Candesartan 7.93 [3.16, 12.91] N/A Combined neurohormonal blockade.
Xinmai Long 6.37 [1.74, 11.02] N/A Chinese patent medicine.
Dexrazoxane (alone) 5.06 [2.59, 7.54] N/A FDA-approved iron chelator/Top2B inhibitor [1] [6].
Carvedilol (alone) 4.02 [0.54, 7.66] N/A Non-selective beta-blocker [6].

Evidence does not conclusively support the use of statins, Sildenafil, Ivabradine, Levocarnitine, N-acetylcysteine, Glutathione, Coenzyme Q10, Vitamin E, or Vitamin C for preventing LVEF decline [6]. Clinical trials for neurohormonal agents like ACE inhibitors and beta-blockers have shown mixed results, often with modest LVEF preservation of uncertain clinical significance [7].

Research and Development Perspectives

  • Exploring Distinct Metabolic Vulnerabilities: Research indicates that resistance mechanisms are not uniform across the drug class. Doxorubicin-resistant breast cancer cells rely on glutamine for glutathione synthesis, while epirubicin-resistant cells depend on mitochondrial oxidative phosphorylation [4]. This suggests that overcoming resistance may require developing companion treatments targeting these specific metabolic pathways.
  • Novel Formulations: Liposomal encapsulation of doxorubicin has demonstrated reduced cardiotoxicity while maintaining efficacy in adults with solid tumors, representing a successful formulation-based risk mitigation strategy [1].
  • Focus on Topoisomerase II Beta: The mechanism of the cardioprotectant dexrazoxane may involve interaction with Topoisomerase II Beta (TOP2B), preventing doxorubicin from inducing DNA damage in cardiomyocytes, presenting another potential target for future drug development [1].

References

Zorubicin DNA polymerase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Zorubicin

The table below summarizes the key information available for this compound from the searched literature.

Aspect Available Data Source
Drug Class Anthracycline antibiotic [1]
Chemical Formula C₃₄H₃₅N₃O₁₀ [1]
Status Experimental [1]
Mechanism of Action Not explicitly detailed in available sources [1]
Noted Use in Research Used as a substrate to study P-glycoprotein (P-gp) mediated multidrug resistance; its accumulation in resistant cells is increased by P-gp inhibitors like Licochalcone A. [2]

Established Mechanisms of Related Anthracyclines

This compound is an anthracycline, a class whose well-studied members include Doxorubicin and Daunorubicin. The primary anticancer mechanisms of these drugs are not primarily through direct DNA polymerase inhibition, but through other, more dominant pathways. The following diagram illustrates the complex, multi-mechanistic action of doxorubicin, a prototypical anthracycline.

G cluster_nuclear Nuclear Mechanisms cluster_oxidative Oxidative Stress cluster_other Other Mechanisms Doxorubicin Doxorubicin TopoII_Poisoning Topoisomerase II Poisoning Doxorubicin->TopoII_Poisoning DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation Redox Cycling DSBs Double-Strand Breaks (DSBs) TopoII_Poisoning->DSBs DNA_Intercalation->TopoII_Poisoning Histone_Eviction Histone Eviction / Nucleosome Turnover DNA_Intercalation->Histone_Eviction DDR DNA Damage Response (DDR) DSBs->DDR Senescence Induction of Cellular Senescence DDR->Senescence OxidativeDamage Oxidative Damage to DNA, Lipids, Proteins ROS_Generation->OxidativeDamage ROS_Generation->OxidativeDamage OxidativeDamage->DSBs OxidativeDamage->Senescence

Summary of Doxorubicin's multi-mechanistic action, which is representative of anthracycline drugs. [3] [4] [5]

The table below details these primary mechanisms and their consequences.

Mechanism Description Key Outcome
Topoisomerase II Poisoning Stabilizes the covalent complex between TOP2B and DNA, preventing re-ligation of DNA strands. [3] [4] Generation of persistent double-strand breaks, triggering DNA damage response and cell death. [3] [4]
DNA Intercalation Inserts its planar structure between DNA base pairs, causing helix unwinding and torsional stress. [3] [5] Disruption of DNA replication and transcription; can contribute to TOP2 inhibition. [3] [5]
Reactive Oxygen Species (ROS) Generation Undergoes redox cycling, producing superoxide radicals and other ROS. [4] [6] Causes oxidative damage to DNA, proteins, and lipids; a key contributor to cardiotoxicity. [4] [6]
Histone Eviction / Chromatin Damage DNA intercalation at active gene promoters increases torsional stress, leading to nucleosome disassembly. [3] [5] Chromatin destabilization, exposing DNA to further damage; a distinct pathway from direct DNA breakage. [3] [5]

Indirect DNA Polymerase Inhibition and Experimental Evidence

While not their primary mechanism, some anthracyclines can indirectly inhibit DNA polymerases. The following diagram illustrates how this occurs not through direct binding to the enzyme, but primarily through template destruction.

G cluster_template Template-Directed Inhibition cluster_enzyme Enzyme Interaction (Less Common) Anthracycline Anthracycline DNA_Intercalation2 DNA Intercalation Anthracycline->DNA_Intercalation2 Drug_Enzyme_Binding Drug-Enzyme Binding Anthracycline->Drug_Enzyme_Binding Damaged_DNA Damaged DNA Template DNA_Intercalation2->Damaged_DNA Pol_Inhibition Inhibition of DNA Polymerase Activity Damaged_DNA->Pol_Inhibition Competitive_Inhibition Competitive Inhibition (with template-primer) Drug_Enzyme_Binding->Competitive_Inhibition Competitive_Inhibition->Pol_Inhibition

Pathways of DNA polymerase inhibition by anthracycline drugs, primarily via template damage. [7] [8]

A 1983 comparative study provides experimental insights into how some anthracycline derivatives inhibit DNA polymerases. The key quantitative findings are summarized below.

Compound Tested DNA Polymerase α (Ki, μM) DNA Polymerase β (Ki, μM) Proposed Mechanism of Inhibition

| 4'-epiadriamycin | 9 | 30 | 1. Competition with the activated DNA template-primer. 2. Direct, reversible interaction with the polymerase enzyme. [8] | | THP-adriamycin | 5.5 | 22 | 1. Competition with the activated DNA template-primer. 2. Direct, reversible interaction with the polymerase enzyme. [8] |

Detailed Experimental Protocol for DNA Polymerase Inhibition

The study employed the following methodology to determine the mechanism of inhibition [8]:

  • Enzyme Source: DNA polymerases α and β were purified from calf thymus.
  • Reaction Conditions: Standard DNA polymerase assays were conducted, using activated DNA (which has single-stranded gaps with 3'-OH primers) as the template-primer.
  • Inhibition Assay: The reaction mixture contained DNA, dNTPs (including [³H]-dTTP), and the enzyme. The inhibitors (4'-epiadriamycin or THP-adriamycin) were added at varying concentrations.
  • Kinetic Analysis: The mode of inhibition was determined by analyzing plots of reaction velocity versus substrate concentration (activated DNA). A competitive inhibition pattern was observed when the inhibitor competed with activated DNA.
  • Pre-incubation Experiments: To test for direct enzyme binding, the drug was pre-incubated with the DNA polymerase before adding the DNA substrate. Inhibition was reversed by adding an excess of activated DNA after pre-incubation, confirming a reversible interaction.

Suggestions for Further Research

Given the lack of specific data on this compound, here are potential paths for further investigation:

  • Explore Broader Mechanisms: The anticancer efficacy of this compound is likely derived from the classic anthracycline mechanisms (Topoisomerase II poisoning, etc.) rather than specific polymerase inhibition. Focusing on these pathways may be more fruitful.
  • Investigate Resistance Pathways: As noted in [2], this compound is a substrate for P-glycoprotein (P-gp). Research could focus on its role in multidrug resistance and potential combinations with P-gp inhibitors.
  • Examine Close Analogues: Use the experimental protocols and data available for Daunorubicin and Doxorubicin as a starting point for hypothesizing and testing this compound's activity.

References

Mechanisms of Anthracycline and TOP2 Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Doxorubicin, a classic anthracycline, exerts its anti-cancer effect primarily by acting as a TOP2 poison [1] [2]. This means it does not simply inhibit the enzyme's activity but stabilizes a transient, DNA-cleaved intermediate, leading to lethal DNA damage [3] [4]. The table below summarizes the key mechanisms by which doxorubicin and similar anthracyclines interact with TOP2 and other cellular components.

Mechanism Description Key Functional Groups / Molecules Involved Primary Outcome
Topoisomerase II Poisoning [3] [1] [4] Intercalates into DNA and traps TOP2 in a covalent complex with DNA after creating a double-strand break, preventing DNA re-ligation. Anthraquinone ring (intercalation), sugar moiety (interface disruption) [3] [1]. Persistent DNA double-strand breaks, replication arrest, apoptosis.
DNA Intercalation [3] [4] [5] Planar anthraquinone ring inserts between DNA base pairs, distorting the double helix. Anthraquinone ring (B and C rings), daunosamine sugar [3]. Inhibition of DNA and RNA synthesis, DNA structural distortion.
Oxidative Stress [3] [4] [2] Enzyme-mediated reduction of the quinone moiety forms a semiquinone radical, which reacts with oxygen to generate reactive oxygen species (ROS). Quinone moiety in ring C, oxidoreductases (e.g., NADPH cytochrome P450 reductase) [3] [4]. Oxidative damage to DNA, proteins, and lipids; contributes to cardiotoxicity.
Chromatin Damage [3] [6] [7] Intercalation introduces torsional stress, and the sugar moiety competes with histones for space in the nucleosome, leading to histone eviction. Sugar moiety (daunosamine) [3]. Nucleosome destabilization, altered transcription, DNA repair attenuation.

Experimental Protocols for Studying TOP2 Interaction

To investigate these mechanisms in a research setting, several established biochemical and cellular assays are used. The following workflow outlines a multi-faceted approach to characterize TOP2 inhibition and its cellular consequences.

G Start Start: Study Design A1 In Vitro TOP2 Activity Assay (DNA Decatenation) Start->A1 A2 DNA Cleavage Assay (Gel Electrophoresis) A1->A2 A3 ATPase Inhibition Assay A2->A3 B1 Cell Culture Models (e.g., Cancer Cell Lines, Primary Cardiomyocytes) A3->B1 B2 Cytotoxicity Assay (e.g., MTT, Cell Titer-Glo) B1->B2 B3 DNA Damage Response Analysis (γH2AX staining, COMET assay) B2->B3 C1 Animal Models of Toxicity (e.g., Chronic Rabbit Model) B3->C1 C2 Echocardiography (Cardiac Function Assessment) C1->C2 End Data Integration & Analysis C2->End

Experimental workflow for characterizing TOP2 interaction and cellular effects

Detailed Methodologies:

  • TOP2 DNA Decatenation Assay [1] [8]: This standard assay measures the enzyme's catalytic function. It uses kinetoplast DNA (kDNA), a catenated network, as a substrate. The reaction mixture containing TOP2 enzyme, ATP, and the drug inhibitor is incubated. Successful decatenation by active TOP2 releases individual minicircles, which are separated from kDNA by gel electrophoresis. Inhibition is quantified by the reduction in minicircle DNA formation [8].

  • DNA Cleavage Assay [1]: To distinguish between poisons and catalytic inhibitors, a cleavage assay is performed. A relaxed plasmid DNA is incubated with TOP2 and the drug. TOP2 poisons increase the formation of linear DNA (double-strand breaks), visible on a gel, while catalytic inhibitors prevent cleavage. The protein-linked DNA breaks can be detected by using a detergent like SDS to denature the enzyme and trap the complexes [1].

  • ATPase Inhibition Assay [8]: Since TOP2 is an ATP-dependent enzyme, its ATP hydrolysis activity can be monitored. This is often done using a colorimetric or coupled enzymatic assay that measures the release of inorganic phosphate (Pi) from ATP over time. A decrease in the rate of Pi release in the presence of a drug indicates catalytic inhibition [8].

  • Cellular Cytotoxicity and Protection Assays [8]: The protective effect of a catalytic inhibitor (e.g., against anthracycline cardiotoxicity) is tested in primary cells like neonatal rat ventricular cardiomyocytes (NVCM). Cells are pre-treated with the protective agent and then exposed to an anthracycline like doxorubicin. Cell viability is measured after 72-96 hours using assays like MTT or CellTiter-Glo [8]. DNA damage in cells can be quantified by immunofluorescence staining for markers like γH2AX or by COMET assay [7].

Frontiers in Targeting TOP2: Selectivity and Cardioprotection

A major challenge in using TOP2 poisons is their off-target toxicity, particularly cardiotoxicity mediated by the TOP2B isoform in heart cells [2] [8]. Recent research is focused on developing selective inhibitors to overcome this.

  • Isoform-Selective Catalytic Inhibition: A groundbreaking 2025 study described a new class of "obex" inhibitors that allosterically inhibit TOP2 by binding to a novel pocket in the ATPase domain [8]. Through rational drug design, they developed topobexin, a compound that exploits subtle differences between the TOP2A and TOP2B isoforms. Topobexin shows superior selectivity for TOP2B and has demonstrated potent cardioprotection against chronic anthracycline-induced cardiotoxicity in animal models, outperforming the current clinical agent dexrazoxane [8].

  • Advanced Formulations: To enhance efficacy and reduce toxicity, various doxorubicin formulations are in clinical use or trials. These include PEGylated liposomes (e.g., Doxil), non-PEGylated liposomes (Myocet), and polymer-drug conjugates, which improve pharmacokinetics and promote drug accumulation in tumors via the Enhanced Permeation and Retention (EPR) effect [3] [9].

References

Doxorubicin Pharmacokinetics: A Reference Framework

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters of Doxorubicin, which are highly relevant for understanding Zorubicin [1].

Parameter Value / Description Notes / Significance
Volume of Distribution (Vd) 809 - 1214 L/m² Large Vd indicates extensive tissue distribution beyond the plasma compartment [1].
Protein Binding ~75% (Doxorubicin & Doxorubicinol) Binding is independent of plasma concentration up to 1.1 µg/mL [1].
Metabolism Primarily hepatic. Major pathways: two-electron reduction to Doxorubicinol; one-electron reduction to a semiquinone radical (generates ROS); deglycosidation (minor pathway) [1]. Enzymes involved include carbonyl reductases and aldoketo reductases. The one-electron reduction pathway is strongly linked to cardiotoxicity [1].
Key Metabolite Doxorubicinol (via two-electron reduction) Doxorubicinol is active and has been investigated for its role in cardiotoxicity [2].
Excretion Primarily biliary and fecal; ~50% of dose eliminated unchanged [1]. Requires caution in patients with hepatic impairment.
Tissue Distribution Widely distributed; liposomal formulations can significantly alter distribution, reducing heart accumulation [3].

Experimental Protocols for Pharmacokinetic Studies

Based on the search results, here are methodologies used in key studies investigating Doxorubicin and its metabolites, which can inform this compound research.

  • In Vivo Pharmacokinetics and Tissue Distribution in Rats [2]

    • Objective: To determine the heart distribution of Doxorubicin and its metabolite, Doxorubicinol.
    • Methodology: Rats were administered Doxorubicin. At predetermined time points, plasma and heart tissues were collected. The concentrations of Doxorubicin and Doxorubicinol in these samples were quantified using validated analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
    • Key Finding: The concentration of Doxorubicin in heart tissue was found to be higher than that of Doxorubicinol [2].
  • In Vitro Cardiotoxicity and Cellular Uptake [2]

    • Objective: To compare the cytotoxicity and cellular permeability of Doxorubicin versus Doxorubicinol at concentrations relevant to in vivo levels.
    • Cell Line: H9c2 cardiomyocytes (a rat myoblast cell line).
    • Viability Assay: Real-time cell viability was monitored using the xCelligence system, which measures electrical impedance.
    • Uptake Measurement: Intracellular and extracellular concentrations of Doxorubicin and Doxorubicinol were determined to assess membrane permeability.
    • Key Finding: Doxorubicin demonstrated higher intracellular concentration and greater cytotoxicity in H9c2 cells compared to Doxorubicinol [2].
  • Liposomal Formulation Pharmacokinetics [3]

    • Objective: To evaluate the impact of liposomal encapsulation on the pharmacokinetics and tissue distribution of Doxorubicin.
    • Methodology: BALB/c mice were intravenously injected with free Doxorubicin or Doxorubicin encapsulated in different liposomal formulations (e.g., PG-PC-Chol vs. HPI-HPC-Chol). Plasma and tissues (e.g., liver, heart) were collected over time to measure drug concentrations.
    • Key Finding: Liposomal formulations, particularly those designed for long circulation (e.g., HPI-HPC-Chol), prolonged plasma clearance and reduced drug accumulation in the heart [3].

Pharmacokinetic Pathways and Relationships

The diagram below illustrates the core ADME (Absorption, Distribution, Metabolism, Excretion) processes of anthracycline drugs like Doxorubicin, which provides a model for understanding this compound.

G Admin Drug Administration Absorption Absorption (Varies by route) Admin->Absorption Distribution Distribution Wide tissue distribution High Volume of Distribution (Vd) Protein Binding ~75% Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism Primarily in the Liver Distribution->Metabolism Excretion Excretion Biliary & Fecal Metabolism->Excretion M1 Metabolite 1 Doxorubicinol (Active) Metabolism->M1 M2 Metabolite 2 Semiquinone Radical (Reactive Oxygen Species) Metabolism->M2 Effect Therapeutic Effect (DNA Intercalation, Topoisomerase Inhibition) M1->Effect Contributes to Toxicity Cardiotoxicity (Apoptosis, Oxidative Stress) M1->Toxicity May contribute to M2->Toxicity Primary driver of

Anthracycline ADME Pathway

A Guide for this compound-Specific Research

The information presented for Doxorubicin offers a critical roadmap for this compound investigation. Key areas to explore would be:

  • Structural Similarity: this compound is a derivative of Doxorubicin. Its specific structural modifications are intended to alter its pharmacokinetic profile and therapeutic index.
  • Metabolic Pathway Comparison: The metabolism of this compound may share pathways with Doxorubicin (e.g., reduction to an alcohol metabolite), but the rates and primary metabolites will differ and must be characterized.
  • Toxicity Profile: A primary reason for developing new anthracyclines is to mitigate the dose-limiting cardiotoxicity associated with Doxorubicin. Research should specifically assess if this compound's metabolism generates fewer reactive oxygen species or cardiotoxic metabolites.

References

Zorubicin: Key Identifiers and Classification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information for Zorubicin from the DrugBank database [1].

Property Description
Generic Name This compound
DrugBank Accession Number DB11618
Status Experimental
Chemical Formula C₃₄H₃₅N₃O₁₀
Average Molecular Weight 645.665 g/mol
ATC Code L01DB05
Drug Class Anthracycline

Information Limitations and Research Context

  • Limited Available Data: The database entries for this compound contain numerous "Not Available" fields for critical information, including its specific mechanism of action, pharmacodynamics, indications, routes of elimination, and adverse effects [1].
  • Established Drug Class, Little Specifics: this compound is confirmed as a member of the anthracycline class, which has historically been effective in chemotherapy [1]. However, no specific data on this compound's efficacy or safety profile was available in the search results.

To help frame potential research directions, the diagram below illustrates the common mechanisms of action and resistance for well-known anthracyclines like Doxorubicin, as this compound likely shares some of these pathways [2] [3] [4].

G Mechanisms of Anthracyclines like Doxorubicin Anthracycline (e.g., Doxorubicin) Anthracycline (e.g., Doxorubicin) DNA Intercalation DNA Intercalation Anthracycline (e.g., Doxorubicin)->DNA Intercalation Topoisomerase-II Poisoning Topoisomerase-II Poisoning Anthracycline (e.g., Doxorubicin)->Topoisomerase-II Poisoning Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Anthracycline (e.g., Doxorubicin)->Reactive Oxygen Species (ROS) DNA Damage DNA Damage DNA Intercalation->DNA Damage DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase-II Poisoning->DNA Double-Strand Breaks Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Oxygen Species (ROS)->Mitochondrial Dysfunction Apoptosis & Cell Death Apoptosis & Cell Death DNA Damage->Apoptosis & Cell Death DNA Double-Strand Breaks->Apoptosis & Cell Death Lipid Peroxidation->Apoptosis & Cell Death Oxidative Stress->Apoptosis & Cell Death Cardiotoxicity Cardiotoxicity Mitochondrial Dysfunction->Cardiotoxicity ABC Transporters (e.g., ABCB1) ABC Transporters (e.g., ABCB1) Drug Efflux Drug Efflux ABC Transporters (e.g., ABCB1)->Drug Efflux Multidrug Resistance Multidrug Resistance Drug Efflux->Multidrug Resistance

Potential mechanisms and resistance profiles of anthracycline drugs, based on data from doxorubicin [2] [5] [3].

Suggestions for Further Research

Given the scarcity of information, you may need to explore more specialized avenues:

  • Scientific Literature Databases: Conduct a deep search on platforms like PubMed, Google Scholar, or Scopus using the keywords "this compound" along with its CAS numbers (54083-22-6 for the base, 36508-71-1 for the hydrochloride salt) [1].
  • Clinical Trials Registries: Check global registries such as ClinicalTrials.gov to see if any past or ongoing clinical studies involved this compound.
  • Patent Literature: Searching chemical and pharmaceutical patents may yield technical information about its synthesis and early biological testing.

References

Application Notes: Zorubicin Reconstitution and Stability Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Stability Challenges

Zorubicin is an anthracycline chemotherapeutic agent. Its utility in continuous intravenous infusion is critically limited by its physical and chemical instability upon reconstitution and dilution. The primary degradation pathway involves rapid conversion to daunorubicin, a known cardiotoxic metabolite. This degradation is influenced by multiple factors, including concentration, diluent pH, and storage conditions. Therefore, meticulous attention to reconstitution protocols and stability timelines is paramount to ensure product integrity and patient safety. The following notes synthesize available experimental data to outline critical handling parameters. [1]

Summary of Stability Data

The following table consolidates the quantitative stability findings for this compound hydrochloride under various conditions. The data is derived from stability studies conducted in PVC infusion bags. [1]

Table 1: this compound Stability in Intravenous Fluids (Stored at 4°C in the Dark) [1]

Concentration (µg/ml) Intravenous Fluid Stability Duration Key Findings & Notes
250 0.9% Sodium Chloride Injection Highly Unstable Substantial degradation observed; not recommended.
250 5% Dextrose Injection Highly Unstable Substantial degradation observed; not recommended.
1000 0.9% Sodium Chloride Injection 6 hours More stable than in dextrose; preferred diluent at this concentration.
1000 5% Dextrose Injection 4 hours Less stable than in saline; avoid for infusions over 4 hours.
600 Not Specified (Simulated Infusion) 1 hour Stable during the simulated infusion process itself.
Detailed Experimental Protocols

The data presented is based on published methodologies for assessing drug stability and compatibility. Below is a detailed protocol that can be adopted for such characterizations.

3.1. Protocol for Stability and Compatibility Testing in PVC Bags

1. Objective: To determine the chemical stability and compatibility of this compound hydrochloride in different intravenous fluids stored in PVC infusion bags under refrigerated conditions.

2. Materials:

  • Drug Substance: this compound hydrochloride (commercial product, e.g., Rubidazone).
  • Diluents: 0.9% Sodium Chloride Injection (0.9% NaCl), 5% Dextrose Injection.
  • Containers: Polyvinyl Chloride (PVC) infusion bags.
  • Equipment: High-Performance Liquid Chromatography (HPLC) system with ultraviolet (UV) detection, calibrated pH meter, refrigerated storage chamber (4°C).

3. Experimental Procedure:

  • Reconstitution & Dilution: Reconstitute the commercial this compound product according to the manufacturer's instructions. Then, aseptically dilute the solution to the target concentrations (e.g., 250 µg/mL, 600 µg/mL, and 1000 µg/mL) in both 0.9% NaCl and 5% Dextrose in PVC bags. [1]
  • Storage Conditions: Store the prepared admixtures in the dark at a refrigerated temperature (4°C). This low temperature is used to slow degradation and better characterize the stability profile.
  • Sampling and Analysis: Withdraw samples from the admixtures at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours).
    • Analyze samples using a stability-indicating HPLC-UV method. This method must be validated to separate and quantify this compound from its degradation products, particularly daunorubicin.
    • Record the pH of each admixture at the initial time point and at each interval.
  • Acceptance Criteria: Chemical stability is defined as the retention of not less than 90% of the initial this compound concentration. The formation of degradation products should be monitored and quantified. [1]

4. Data Interpretation:

  • The time point at which the concentration falls below 90% of the initial label claim is considered the safe-use period or stability time.
  • Compare the degradation rates and the formation of daunorubicin across different diluents and concentrations.
Critical Recommendations and Workflow

Based on the experimental data, the following workflow and recommendations are proposed for handling this compound. Please note that these are based on a single, dated study and must be verified with current manufacturer guidance before any clinical application.

G Start Start: this compound Handling Protocol Recon Reconstitute Commercial Product Start->Recon Dilute Aseptically Dilute in IV Fluid Recon->Dilute Decision1 Choose Diluent and Concentration Dilute->Decision1 Opt1 Option 1: 1000 µg/mL in 0.9% Saline Decision1->Opt1 Max Stability Opt2 Option 2: 1000 µg/mL in 5% Dextrose Decision1->Opt2 Alternative Warn1 NOT RECOMMENDED: 250 µg/mL in any diluent Decision1->Warn1 Unstable Store Store at 4°C in the dark Opt1->Store Opt2->Store Degrade Degrades to Cardiotoxic Daunorubicin Warn1->Degrade Deadline1 Use within 6 hours Store->Deadline1 Deadline2 Use within 4 hours Store->Deadline2 Infuse Proceed to Infusion Deadline1->Infuse Deadline2->Infuse

Diagram 1: this compound reconstitution and stability decision workflow.

  • Diluent Selection: For the highest stability, 0.9% Sodium Chloride is the preferred diluent over 5% Dextrose. The superior stability in saline is attributed to a more favorable pH, as a decrease in pH adversely affects this compound stability. [1]
  • Concentration Consideration: Use a concentration of 1000 µg/mL for preparation. Lower concentrations (e.g., 250 µg/mL) have been shown to be highly unstable and should be avoided. [1]
  • Storage and Handling:
    • Admixtures must be stored at 2-8°C and protected from light until use.
    • The chemical stability is time-critical. Once prepared, the 1000 µg/mL admixture in saline should be used within 6 hours, and within 4 hours if prepared in dextrose.
    • While a 1-hour simulated infusion was shown to be stable, the entire process from reconstitution to the end of infusion must fall within the stability window of the chosen diluent and concentration. [1]
  • Critical Safety Note: The primary degradation product is daunorubicin, which is known to be more cardiotoxic than the parent drug. This makes adherence to stability protocols not just a matter of efficacy, but of critical patient safety. [1]
Conclusion and Research Gaps

Available data highlights the inherent instability of this compound in common intravenous fluids and underscores the need for strict adherence to defined concentration, diluent, and time parameters to minimize the formation of toxic degradants. The recommended protocol, using 1000 µg/mL in 0.9% Sodium Chloride and a 6-hour use window at 4°C, is derived from the best available evidence.

However, it is crucial to note that the foundational study for these notes was published in 1996. A comprehensive, modern application note for this compound would require up-to-date stability studies, including:

  • Stability at room temperature.
  • Compatibility with modern non-PVC infusion systems.
  • Validation of stability-indicating assays with modern instrumentation.
  • Official guidance from pharmaceutical manufacturers or regulatory bodies.

References

Doxorubicin Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a framework for key experiments, adapting established methodologies from doxorubicin research [1] [2] [3].

Cytotoxicity Assessment (MTT Assay)

This protocol measures cell viability after treatment with the test compound [1] [2].

  • Objective: To determine the IC₅₀ of the compound against target cancer cell lines.
  • Materials:
    • Cancer cell lines (e.g., MCF-7, HeLa)
    • Complete cell culture medium
    • Test compound (e.g., stock solution at 600 µg/mL)
    • Sterile phosphate-buffered saline (PBS)
    • 96-well tissue culture plates
    • MTT reagent
    • Dimethyl sulfoxide (DMSO)
    • Microplate reader
  • Procedure:
    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
    • Prepare treatment dilutions of the compound in culture medium to create a concentration gradient (e.g., from 0.1 to 100 µg/mL) from the stock solution.
    • Treat cells by replacing the medium with the compound dilutions. Include wells with medium only (blank) and cells with vehicle only (control).
    • Incubate for 24-72 hours.
    • Add MTT reagent and incubate for 2-4 hours.
    • Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and agitate the plate.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability and determine the IC₅₀ value using non-linear regression analysis.
Analysis of Apoptotic Pathways (Western Blot)

This protocol detects key proteins involved in programmed cell death [2] [4].

  • Objective: To evaluate the activation of apoptosis via caspase-3 and PARP cleavage.
  • Materials:
    • Treated and untreated control cells
    • RIPA lysis buffer with protease inhibitors
    • BCA protein assay kit
    • SDS-PAGE gels, nitrocellulose/PVDF membranes
    • Antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin
    • Chemiluminescence detection system
  • Procedure:
    • Lyse cells after treatment to extract total protein.
    • Quantify protein concentration using the BCA assay.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Block the membrane to prevent non-specific binding.
    • Incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies.
    • Visualize protein bands using a chemiluminescence substrate and imaging system.
  • Data Analysis: The appearance of cleaved caspase-3 and cleaved PARP bands indicates the induction of apoptosis.
Intracellular Reactive Oxygen Species (ROS) Detection

This protocol measures oxidative stress, a key mechanism of anthracycline toxicity [2] [3].

  • Objective: To quantify ROS generation in cells post-treatment.
  • Materials:
    • Cell-permeable fluorescent dye (e.g., DCFH-DA)
    • Fluorescence microplate reader or flow cytometer
  • Procedure:
    • Treat cells in a plate or flask as described in the cytotoxicity assay.
    • Load cells with DCFH-DA by incubating for 30-60 minutes.
    • Wash cells with PBS to remove excess dye.
    • Measure fluorescence intensity (Ex/Em = 485/535 nm) immediately using a plate reader or analyze cell populations via flow cytometry.
  • Data Analysis: An increase in fluorescence intensity in treated cells relative to the control indicates elevated ROS levels.

Quantitative Data Summary

The following tables summarize critical quantitative data for Doxorubicin, which can serve as a reference for expected parameters.

Table 1: Clinical Dosing and Pharmacokinetic Profile of Doxorubicin [1] [3] [5]

Parameter Value or Range Notes / Conditions
Standard IV Dose 60-75 mg/m² Single agent, every 21 days
Weekly Dose 20 mg/m² Lower cardiotoxicity risk
Max Cumulative Dose 400-550 mg/m² Lifetime limit to avoid cardiomyopathy
Stock Solution Conc. 2 mg/mL As commercially available
Half-life (Terminal) 20 - 48 hours Multiphasic disposition
Protein Binding 74 - 76% Independent of plasma concentration
Primary Route of Elimination Hepatobiliary ~40% in bile over 5 days

Table 2: Key Toxicity Profiles and Management Strategies [1] [3] [6]

Toxicity Type Incidence / Risk Factors Monitoring & Management
Cardiotoxicity (Chronic) 1-2% at 300 mg/m², up to 20% at 500 mg/m² Baseline and periodic echocardiogram or MUGA scan; use of dexrazoxane
Myelosuppression Predominant, dose-limiting Monitor CBC with differential; use of growth factors (G-CSF)
Secondary Leukemia Increased with high cumulative doses, combination therapy Long-term follow-up
Extravasation Injury Severe local tissue necrosis/ulceration Ensure secure IV access; slow infusion via running IV
Nausea & Vomiting Common Pre-medication with antiemetics

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the core mechanisms of action and a proposed experimental workflow.

Diagram 1: Proposed Mechanisms of Action & Toxicity

This diagram stylizes the primary mechanisms by which anthracyclines like doxorubicin exert anticancer effects and cause cardiotoxicity, highlighting the different pathways involved in each process [2].

mechanisms Mechanisms of Action and Toxicity cluster_0 Anticancer Action (in Cancer Cell) cluster_1 Cardiotoxicity (in Cardiomyocyte) Doxorubicin Doxorubicin Intercalates into DNA Intercalates into DNA Doxorubicin->Intercalates into DNA  Enters Nucleus Free Radical Generation Free Radical Generation Doxorubicin->Free Radical Generation  Enzymatic Reduction Forms Doxorubicinol Forms Doxorubicinol Doxorubicin->Forms Doxorubicinol  Carbonyl Reduction Iron Complex Formation Iron Complex Formation Doxorubicin->Iron Complex Formation  Binds Fe³⁺ Inhibits Topoisomerase II Inhibits Topoisomerase II Intercalates into DNA->Inhibits Topoisomerase II DNA Double-Strand Breaks DNA Double-Strand Breaks Inhibits Topoisomerase II->DNA Double-Strand Breaks Apoptosis (Cell Death) Apoptosis (Cell Death) DNA Double-Strand Breaks->Apoptosis (Cell Death) Cellular Damage (Lipids, Proteins, DNA) Cellular Damage (Lipids, Proteins, DNA) Free Radical Generation->Cellular Damage (Lipids, Proteins, DNA) Cellular Damage (Lipids, Proteins, DNA)->Apoptosis (Cell Death) Disrupts Iron & Calcium Homeostasis Disrupts Iron & Calcium Homeostasis Forms Doxorubicinol->Disrupts Iron & Calcium Homeostasis Mitochondrial Dysfunction Mitochondrial Dysfunction Disrupts Iron & Calcium Homeostasis->Mitochondrial Dysfunction Oxidative Stress & Apoptosis Oxidative Stress & Apoptosis Mitochondrial Dysfunction->Oxidative Stress & Apoptosis Reactive Oxygen Species (ROS) Burst Reactive Oxygen Species (ROS) Burst Iron Complex Formation->Reactive Oxygen Species (ROS) Burst ROS Burst ROS Burst ROS Burst->Mitochondrial Dysfunction Cardiomyopathy Cardiomyopathy Oxidative Stress & Apoptosis->Cardiomyopathy

Diagram 2: Proposed Experimental Workflow for Compound Characterization

This flowchart outlines a logical sequence of experiments for characterizing a new chemotherapeutic agent's properties, from basic viability screening to in-depth mechanistic studies.

workflow Proposed Experimental Workflow Start Start Cell Viability Assay (MTT) Cell Viability Assay (MTT) Start->Cell Viability Assay (MTT) End End Determine IC₅₀ Determine IC₅₀ Cell Viability Assay (MTT)->Determine IC₅₀ Morphological Analysis (Microscopy) Morphological Analysis (Microscopy) Determine IC₅₀->Morphological Analysis (Microscopy) ABC Transporter Expression (qPCR/Western) ABC Transporter Expression (qPCR/Western) Determine IC₅₀->ABC Transporter Expression (qPCR/Western) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Morphological Analysis (Microscopy)->Apoptosis Assay (Flow Cytometry) Mechanistic Western Blot (Caspases, PARP) Mechanistic Western Blot (Caspases, PARP) Apoptosis Assay (Flow Cytometry)->Mechanistic Western Blot (Caspases, PARP) ROS Detection Assay (DCFH-DA) ROS Detection Assay (DCFH-DA) Mechanistic Western Blot (Caspases, PARP)->ROS Detection Assay (DCFH-DA) Data Integration & Analysis Data Integration & Analysis ROS Detection Assay (DCFH-DA)->Data Integration & Analysis Data Integration & Analysis->End ABC Transporter Expression (qPCR/Western)->Data Integration & Analysis

Critical Safety and Handling Protocols

Safe handling is paramount due to the toxic nature of these compounds [1] [3] [6].

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety goggles when handling the drug or patient samples. Use a closed-system transfer device for reconstitution and aspiration.
  • Waste Disposal: All materials that come into contact with the drug (vials, gloves, IV tubing) must be disposed of as hazardous cytotoxic waste.
  • Extravasation Management: Administer via a slow intravenous infusion (over 3-10 minutes) into the tubing of a freely running IV. If extravasation is suspected, stop administration immediately and follow institutional protocols.
  • Cardiac Monitoring: Conduct baseline and periodic cardiac function monitoring (echocardiogram or MUGA scan) for all patients. The drug should be discontinued at the first sign of a significant decline in left ventricular ejection fraction.

Reference List

These references formed the basis for the application notes and data presented.

  • National Center for Biotechnology Information (NCBI). Doxorubicin - StatPearls. Retrieved from [Link] [1].
  • PharmGKB. Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link] [2].
  • U.S. National Library of Medicine, DailyMed. Doxorubicin Hydrochloride Injection USP - FDA Label. Retrieved from [Link] [3].
  • Mayo Clinic. Doxorubicin (Intravenous Route) - Side effects & uses. Retrieved from [Link] [6].
  • electronic Medicines Compendium (eMC). Doxorubicin Solution for Injection - SMPC. Retrieved from [Link] [5].

References

Application Note: Stability-Indicating HPLC Method for Anthracycline Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Stability-indicating methods are essential for assessing the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. For potent chemotherapeutic agents like anthracyclines, understanding and monitoring degradation behavior is critical due to the potential toxicity of degradation products. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of anthracyclines in bulk substance and pharmaceutical formulations. The method is based on current research into doxorubicin degradation and has been adapted to guide the analysis of related compounds like Zorubicin [1] [2].

2. Key Method Parameters and Experimental Design A summary of the core chromatographic conditions, consolidated from recent studies, is provided in the table below. This serves as a starting point for method development.

Table 1: Chromatographic Conditions for Anthracycline Analysis

Parameter Specification Rationale & Notes
Column C18 (e.g., 150-250 mm x 4.6 mm, 5 µm) Standard reverse-phase column for small molecules [2] [3].
Mobile Phase Phosphate Buffer (pH ~5.8) : Acetonitrile (55:45, v/v) [2] The slightly acidic buffer improves peak shape and is compatible with silica-based columns.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV-Vis at 281 nm [2] or Fluorescence (Ex: 480 nm, Em: 550 nm) [3] Fluorescence offers higher sensitivity and selectivity for inherently fluorescent anthracyclines.
Injection Volume 10-20 µL Typical for standard HPLC systems.
Column Temperature Ambient (~25°C) Controlled temperature (e.g., 35°C) can also be used to improve reproducibility [4].
Sample Solvent Mobile Phase Ensures compatibility and prevents peak distortion.

3. Detailed Experimental Protocol

3.1. Materials and Reagents

  • API: Doxorubicin HCl or this compound standard.
  • Chemicals: HPLC-grade water, acetonitrile, and methanol. Potassium dihydrogen orthophosphate and orthophosphoric acid for buffer preparation.
  • Equipment: HPLC system with quaternary pump, auto-sampler, column oven, and UV-Vis or fluorescence detector. Data acquisition software.

3.2. Mobile Phase and Sample Preparation

  • Buffer Preparation: Dissolve approximately 1.6 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC water. Adjust the pH to 5.8 using a dilute solution of orthophosphoric acid or sodium hydroxide. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter under vacuum.
  • Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade acetonitrile in a 55:45 (v/v) ratio. Degas the mobile phase by sonication for 10-15 minutes before use.
  • Standard Solution: Accurately weigh about 10 mg of the drug standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with mobile phase to obtain a primary stock solution of 1 mg/mL. Further dilute to obtain working standard solutions as needed (e.g., 100 µg/mL) [2].
  • Sample Solution: For formulated products (e.g., lyophilized powder or solution), weigh an amount equivalent to 10 mg of the API. Dissolve in mobile phase, sonicate if necessary, and make up to volume in a 10 mL volumetric flask. Filter through a 0.45 µm syringe filter prior to injection.

3.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate.
  • Inject a blank (mobile phase) to confirm a clean baseline.
  • Perform multiple injections (n=5 or 6) of the standard solution to ensure system suitability. The %RSD for peak area and retention time should be ≤ 2.0%.
  • Inject the sample solutions and record the chromatograms.

4. Forced Degradation (Stress Testing) Studies Forced degradation studies are mandatory to demonstrate the stability-indicating nature of the method [1] [2].

  • Acid Degradation: Treat 1 mL of stock solution (1 mg/mL) with 1 mL of 0.1 N HCl. Let it stand at room temperature for 1-3 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute with mobile phase before analysis.
  • Alkali Degradation: Treat 1 mL of stock solution with 1 mL of 0.1 N NaOH. Let it stand at room temperature for 1-3 hours. Neutralize with 1 mL of 0.1 N HCl and dilute with mobile phase.
  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Let it stand at room temperature for 1-3 hours. Dilute with mobile phase before analysis.
  • Thermal Degradation: Expose the solid API to dry heat at 80°C for 3-24 hours. Prepare the sample solution from the stressed solid.
  • Photolytic Degradation: Expose the solid API and/or solution to UV light (e.g., 365 nm) for 24-72 hours in a photostability chamber.

4.1. Degradation Profile and Kinetics A major thermal degradation product with an m/z of 530 has been identified in doxorubicin studies and detected in expired formulations, highlighting the importance of such analyses [1]. The workflow below outlines the logical sequence of the forced degradation study.

G Start Start: Prepare Drug Solution Stress Apply Stress Conditions Start->Stress Analyze HPLC Analysis Stress->Analyze Acid Acid Stress->Acid Acid Hydrolysis Base Base Stress->Base Base Hydrolysis Oxidative Oxidative Stress->Oxidative Oxidative Stress Thermal Thermal Stress->Thermal Thermal Stress Photo Photo Stress->Photo Photolytic Stress Compare Compare with Control Analyze->Compare

5. Method Validation The method should be validated as per ICH Q2(R1) guidelines. Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, standard, and stressed samples. No interference from excipients or degradation products. Resolution between drug peak and nearest degradation peak > 2.0 [2]. | | Linearity | Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Correlation coefficient (R²) > 0.995 [2]. | | Accuracy (Recovery) | Spike excipients with drug at 80%, 100%, and 120% levels. Average recovery should be 98-102% [2]. | | Precision | Repeatability: Six replicate injections of a homogeneous sample. %RSD ≤ 2.0%. Intermediate Precision: Perform on a different day by a different analyst. %RSD ≤ 2.0% [2]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), mobile phase ratio (±2%), and pH (±0.2). System suitability parameters should still be met [2]. | | LOD/LOQ | Based on Signal-to-Noise ratio. LOD (S/N ~3:1), LOQ (S/N ~10:1). For doxorubicin, LOQ can be as low as 5 ng/mL with fluorescence detection [3]. |

6. Applications and In Vitro Toxicity of Degradants This method is not only vital for quality control but also for safety assessment. Recent studies on doxorubicin have used such stability-indicating methods to identify major degradation products like 7-deoxydehydrodoxorubicinone (from acid hydrolysis) and a major thermal degradant (m/z 530). Crucially, in vitro toxicity assessments revealed that samples containing these thermal degradation products retained cytotoxic effects on mononuclear cells, underscoring the importance of monitoring degradation in pharmaceutical products [1].


References

Zorubicin Stability Data in Intravenous Fluids at 4°C

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative stability data for zorubicin stored in PVC infusion bags under refrigeration (4°C) and in the dark [1].

Concentration (µg/ml) Diluent Stability Duration at 4°C Key Degradation Product
250 0.9% Sodium Chloride Injection (0.9% NaCl) Highly unstable (substantial loss in 24h) Daunorubicin
250 5% Dextrose Injection Highly unstable (substantial loss in 24h) Daunorubicin
1000 0.9% Sodium Chloride Injection (0.9% NaCl) 6 hours Daunorubicin
1000 5% Dextrose Injection 4 hours Daunorubicin

Critical Findings: The study established that this compound stability is concentration-dependent and pH-sensitive. A higher concentration (1000 µg/ml) in 0.9% NaCl provides the best stability window. A decrease in pH adversely affects stability, making 5% dextrose a less stable diluent. The primary degradation pathway is conversion to daunorubicin, a compound with known cardiotoxic properties [1].

Experimental Protocol: Stability and Compatibility Testing

This protocol outlines the methodology for determining the stability of this compound in intravenous admixtures, based on the referenced study [1].

Aim

To assess the chemical stability of this compound hydrochloride over time in different intravenous fluids and containers under refrigerated storage conditions.

Materials and Equipment
  • Drug Substance: this compound (commercial product, e.g., Rubidazone).
  • Diluents: 0.9% Sodium Chloride Injection (0.9% NaCl), 5% Dextrose Injection.
  • Containers: Polyvinyl Chloride (PVC) Infusion Bags.
  • Equipment: High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection, analytical balance, refrigerator.
  • Glassware: Volumetric flasks, pipettes.
Methodology

3.1. Preparation of Admixtures

  • Reconstitute and dilute this compound to the target concentrations (e.g., 250 µg/ml and 1000 µg/ml) in both 0.9% NaCl and 5% Dextrose injection solutions [1].
  • Aseptically transfer the admixtures into PVC infusion bags.

3.2. Storage and Sampling

  • Store the prepared bags in the dark at a refrigerated temperature of 4°C.
  • Withdraw samples from the admixtures at predetermined time intervals (e.g., time zero, then hourly) for analysis.

3.3. Stability-Indicating Assay

  • Analyze the samples using a validated, stability-indicating HPLC-UV method.
  • Chromatographic Conditions (Example): The method must be able to separate and quantify this compound from its major degradation product, daunorubicin.
  • Data Analysis: Monitor the percentage of the initial this compound concentration remaining over time. A drop below 90-95% of the initial concentration is typically considered indicative of significant degradation.

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow and the critical stability concern identified in the study.

workflow Start Prepare this compound Admixtures Param Vary Parameters: • Concentration (250/1000 µg/ml) • Diluent (0.9% NaCl/5% Dextrose) Start->Param Storage Storage in PVC Bags at 4°C in Dark Param->Storage Sampling Sample at Time Intervals Storage->Sampling Analysis HPLC-UV Analysis (Stability-Indicating) Sampling->Analysis Result Determine Stability Profile and Degradation Kinetics Analysis->Result

Application Notes & Recommendations for Researchers

  • Prioritize 0.9% NaCl as Diluent: For any experimental protocol requiring this compound in solution, 0.9% Sodium Chloride is the recommended diluent over 5% Dextrose due to its superior stabilizing effect, attributed to a more favorable pH [1].
  • Use High Concentration Solutions: When preparing stock or infusion solutions, use the highest practicable concentration (e.g., 1000 µg/ml) to maximize chemical stability during short-term storage [1].
  • Strictly Control Storage Time: Admixtures in 0.9% NaCl at 1000 µg/ml should be used within 6 hours of preparation when stored at 4°C. For 5% Dextrose admixtures at the same concentration, this window reduces to 4 hours. Do not store diluted solutions for extended periods [1].
  • Mandatory Stability-Indicating Assay: Routine quality control during development must employ a stability-indicating method (e.g., HPLC-UV) that can specifically detect and quantify the formation of daunorubicin, ensuring accurate assessment of drug integrity [1].
  • Monitor for Degradation: Be aware that degradation not only reduces the potency of the active pharmaceutical ingredient but also introduces a known cardiotoxin (daunorubicin), which could confound preclinical safety and efficacy results [1].

References

Mechanism of Action: How Zorubicin Inhibits CYP2J2

Author: Smolecule Technical Support Team. Date: February 2026

CYP2J2 is a cytochrome P450 enzyme highly expressed in human cardiomyocytes. Its primary beneficial role is to metabolize arachidonic acid (AA) into four regioisomers of epoxyeicosatrienoic acids (EETs), which are known to be cardioprotective [1] [2]. They help protect cardiomyocyte function through effects like vasodilation and anti-inflammation [1].

The proposed mechanism for anthracycline-induced cardiotoxicity, which includes zorubicin, involves the inhibition of CYP2J2, leading to a reduction in the production of these protective EETs [1] [2]. Here is a visual summary of this pathway:

Quantitative Binding and Inhibition Data

The following tables summarize key experimental findings for this compound and other related anthracycline derivatives. The data is derived from fluorescence polarization (FP) binding studies and AA metabolism inhibition assays [1] [2].

Table 1: Binding Affinity of Anthracyclines to CYP2J2 (Fluorescence Polarization)

Anthracycline Derivative Kd (μM) Relative Binding Affinity
Aclarubicin (ACL) ~1.0 Strongest
This compound (ZOR) ~2.5 Intermediate
Doxorubicin (DOX) ~6.0 Weaker
5-Iminodaunorubicin (5-IDN) ~9.0 Weakest

Table 2: Inhibition of CYP2J2-mediated AA Metabolism

Anthracycline Derivative IC50 (μM) Potency of Inhibition Alters EET Regioisomer Ratio?
Doxorubicin (DOX) ~15.0 Moderate Yes
This compound (ZOR) ~20.0 Moderate No
5-Iminodaunorubicin (5-IDN) ~40.0 Weak No

Detailed Experimental Protocols

Below are the core methodologies used in the studies to determine the binding and inhibitory effects of this compound on CYP2J2.

Fluorescence Polarization (FP) Binding Assay

This protocol assesses the direct binding interaction between this compound and CYP2J2.

  • Principle: The increase in fluorescence anisotropy (polarization) of a fluorescent ligand is measured as it binds to a larger protein, indicating binding.
  • Materials:
    • Purified, recombinant CYP2J2 protein [2].
    • This compound (from the National Cancer Institute or commercial suppliers like Cayman Chemical) [1] [3].
    • Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, with 0.1% cholate to maintain protein monodispersity [2].
    • Equipment: A spectrofluorometer capable of polarization measurements (e.g., ISS K2 fluorimeter).
  • Procedure:
    • Prepare a 1 μM solution of this compound in the assay buffer.
    • Set the fluorometer with an excitation wavelength of 480 nm and an emission wavelength of 590-595 nm. Use a 594-nm cut-off filter for polarization measurements.
    • Titrate purified CYP2J2 (0–40 μM) into the this compound solution.
    • After each addition, incubate the mixture for a short period at 37°C and then record the fluorescence polarization value.
    • Plot the change in polarization (ΔmP) versus the concentration of CYP2J2.
    • Fit the binding curve to determine the dissociation constant (Kd) using appropriate software for a one-site binding model [1] [2].
AA Metabolism Inhibition Assay

This protocol evaluates how this compound inhibits the functional metabolism of AA by CYP2J2.

  • Principle: The production of EET metabolites from AA by CYP2J2 is quantified in the presence of increasing concentrations of this compound.
  • Materials:
    • Reconstituted CYP2J2 system: CYP2J2 and Cytochrome P450 Reductase (CPR), each at 0.6 μM, reconstituted in a 20% POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) lipid system [2].
    • Substrate: Arachidonic Acid (AA).
    • Cofactor: NADPH (6 mM final concentration).
    • Reaction Buffer: 0.5 mL of 0.1 M Potassium Phosphate buffer, pH 7.4.
    • ROS Scavengers: Superoxide Dismutase (10 U/mL) and Catalase (10 U/mL) to isolate CYP-mediated effects from ROS-mediated effects [2].
  • Procedure:
    • Pre-incubate the reconstituted CYP2J2/CPR system with a fixed concentration of AA (e.g., 100 μM) and varying concentrations of this compound (0–50 μM) in reaction buffer with ROS scavengers for 10 minutes at 37°C.
    • Initiate the enzymatic reaction by adding NADPH.
    • Allow the reaction to proceed for 5 minutes (ensure linearity of metabolite production within this time).
    • Terminate the reaction with 100 μL of acetic acid.
    • Extract the metabolites (EETs and HETEs) and analyze them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
    • Quantify the total EETs produced and plot the metabolite formation rate against the this compound concentration.
    • Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the CYP2J2 activity [2].

The workflow for the key functional assay is outlined below:

G Start Pre-incubate CYP2J2/CPR with AA & this compound Initiate Initiate Reaction with NADPH Start->Initiate Incubate Incubate for 5 min at 37°C Initiate->Incubate Stop Stop Reaction with Acetic Acid Incubate->Stop Extract Extract Metabolites Stop->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify EETs & Calculate IC50 Analyze->Quantify

Key Research Implications

  • Mechanistic Insight: Unlike doxorubicin, whose metabolite 7-de-aDOX can alter the ratio of cardioprotective EET regioisomers, this compound inhibits overall EET production without significantly changing the regioisomer profile [2]. This suggests a different binding interaction within the enzyme's active site.
  • Role in Drug Design: The data indicates that cardiotoxicity may involve multiple mechanisms. Even though this compound can produce reactive oxygen species (ROS) like doxorubicin, it is considered less cardiotoxic. Its ability to inhibit CYP2J2 without altering EET regioselectivity provides a valuable distinction for understanding the structure-activity relationships of anthracyclines [1] [2]. This knowledge aids in designing new derivatives with lower cardiotoxic potential.

Experimental Design Considerations

When replicating or building upon these protocols, consider the following:

  • System Configuration: The use of a lipid-reconstituted system (20% POPS) is crucial for maintaining the functional integrity of CYP2J2 [2].
  • Control for ROS: Including ROS scavengers (SOD and Catalase) is necessary to rule out confounding effects from ROS generation during the assay [2].
  • Metabolite Identification: LC-MS/MS is the preferred method for its sensitivity and specificity in distinguishing and quantifying the four different EET regioisomers [1] [2].

References

Comprehensive Application Notes and Protocols: Zorubicin Fluorescence Polarization Binding Studies for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorescence Polarization Principles

Fluorescence polarization (FP) is a powerful homogeneous technique that enables real-time monitoring of molecular interactions without separation steps, making it particularly valuable for studying drug-target binding. The fundamental principle of FP relies on the measurement of rotational diffusion of molecules in solution. When a fluorescent molecule is excited with polarized light, it emits light that retains polarization if it remains stationary during the fluorescence lifetime. However, if the molecule rotates rapidly between excitation and emission, the emitted light becomes depolarized. The anisotropy value directly correlates with the size of the molecule, where larger molecular complexes rotate more slowly and maintain higher polarization compared to smaller, rapidly rotating molecules.

The theoretical foundation of FP makes it exceptionally suitable for studying the binding of Zorubicin and related anthracyclines to various biological targets. Doxorubicin, which shares structural similarities with this compound, exhibits intrinsic fluorescence with excitation and emission maxima at approximately 488 nm and 595 nm respectively, making it compatible with standard FP instrumentation [1]. This intrinsic fluorescence eliminates the need for chemical modification that could alter binding properties. The FP technique is particularly valuable in drug discovery applications for determining binding constants, characterizing binding mechanisms, and performing competitive binding assays in high-throughput formats. The homogeneous nature of FP assays—requiring no separation of bound and free components—makes them ideal for rapid screening and mechanistic studies in drug development.

Protein Binding Studies Using Fluorescence Polarization

Serum Albumin Binding Properties

Serum albumins serve as crucial transport proteins in the circulatory system, and their interaction with anthracycline drugs significantly impacts pharmacokinetic properties and drug distribution. Research on doxorubicin (structurally related to this compound) has demonstrated strong binding interactions with both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). Fourier Transform Infrared (FTIR) and fluorescence spectroscopic methods have revealed that these interactions occur primarily through hydrophilic and hydrophobic contacts with binding constants in the order of 10³ to 10⁴ M⁻¹ [2]. The number of drug molecules bound per protein molecule varies, with reported values of approximately 1.5 for doxorubicin-BSA complexes and 1.5 for doxorubicin-HSA complexes, though these values depend on experimental conditions.

The structural consequences of doxorubicin binding to serum proteins are significant. Circular dichroism studies have shown that complex formation induces substantial reduction in α-helix content from 63% (free BSA) to 47-44% (drug-complexed) and from 57% (free HSA) to 51-40% (drug-complexed), indicating partial protein destabilization upon drug binding [2]. These conformational changes may influence both drug delivery efficiency and release kinetics at target sites. Molecular docking studies further reveal that several amino acid residues participate in drug-protein complexation, with stabilization occurring through hydrogen bonding networks. The order of binding affinity follows DOX-HSA > FDOX-HSA > DOX-BSA > FDOX-BSA, highlighting species-specific and derivative-specific variations in interaction strength.

Sorcin and Other Protein Targets

Beyond serum albumins, doxorubicin demonstrates specific interactions with Sorcin, a calcium-binding protein implicated in multidrug resistance mechanisms in cancer cells. Surface plasmon resonance and fluorescence titration studies have revealed that Sorcin binds doxorubicin with high affinity, exhibiting two binding sites with dissociation constants (K_D) of approximately 0.9 nM and 511 nM in the absence of calcium [3]. This interaction has significant biological implications, as Sorcin binding appears to impair cell death and contribute to increased drug resistance in cancer cells.

The structural basis for this interaction has been partially elucidated through X-ray crystallography, which identified one binding site at the interface between the EF5 loop, the G helix, and the EF4 loop of Sorcin [3]. The binding involves stacking interactions with the aryl ring of Tyr188 and potentially other hydrophobic contacts. This direct binding provides a molecular mechanism for Sorcin-mediated drug resistance, possibly by sequestering the drug and preventing its accumulation in the nucleus. Additionally, comprehensive screening using protein microarrays has identified multiple other potential cellular targets for doxorubicin, including HRAS, suggesting diverse pathways through which anthracycline drugs may exert their effects [4].

Table 1: Summary of Protein Binding Parameters for Doxorubicin (Related to this compound)

Protein Target Binding Constant (M⁻¹) Number of Binding Sites Method Used Structural Impact
HSA 1.1 (±0.3)×10⁴ 1.5 Fluorescence Spectroscopy α-helix reduction from 57% to 51-40%
BSA 7.8 (±0.7)×10³ 1.5 Fluorescence Spectroscopy α-helix reduction from 63% to 47-44%
Sorcin K_D1=0.9 nM, K_D2=511 nM 2 Fluorescence Titration, SPR Binding at EF5-G helix-EF4 interface
F. tularensis GyrB K_D=0.28 μM (competitive) 1 Fluorescence Polarization Competitive with novobiocin binding

DNA Binding Applications

G-Quadruplex DNA Interactions

G-quadruplex structures have emerged as promising therapeutic targets in anticancer drug development due to their presence in promoter regions of oncogenes. Studies on doxorubicin have demonstrated its ability to bind and stabilize the c-Myc G-quadruplex, a 22-mer DNA sequence that forms a parallel structure with three stacked quartets [5]. This interaction is characterized by binding constants in the order of 10⁶ M⁻¹, comparable with many other G-quadruplex binding ligands. Through various spectroscopic techniques and calorimetric studies, researchers have determined that doxorubicin binding promotes thermal stabilization of the quadruplex structure, which may contribute to its gene regulatory effects.

The biological significance of these interactions stems from the role of c-Myc as a pleiotropic transcription factor regulating cell cycle progression, apoptosis, and cellular transformation. Small molecules that stabilize c-Myc G-quadruplex structures have been demonstrated to decrease c-Myc expression, presenting a potential strategy for treating c-Myc-related cancers [5]. The structural insights gained from molecular docking studies indicate stabilization of complexes through hydrogen bond formation, van der Waals interactions, and π-stacking of the anthraquinone moiety with the end quartets of the DNA G-quadruplex structure. These findings suggest that this compound may share similar binding properties, potentially contributing to its mechanism of action beyond traditional DNA intercalation.

Gyrase B Binding and Antibacterial Applications

Fluorescence polarization assays have been successfully employed to identify DNA gyrase B as another potential target for anthracycline compounds. In a high-throughput FP assay developed to detect inhibitors binding to the ATP-binding domain of GyrB from Francisella tularensis, doxorubicin was identified as a hit from a screening library of FDA-approved compounds [6]. The assay utilized a novobiocin-Texas Red probe (Novo-TRX) designed based on the crystal structure of novobiocin bound to GyrB. This finding suggests that this compound may also interact with this bacterial target, potentially explaining additional applications beyond anticancer activity.

The FP-based screening approach demonstrated excellent performance with an average Z' factor of 0.80, indicating robust assay quality suitable for high-throughput screening [6]. The assay conditions were optimized in a 21-μL, 384-well format, highlighting the miniaturization potential and efficiency of FP for large-scale compound screening. The binding of doxorubicin to GyrB occurred with a K_D value of 0.28 μM in the competitive FP assay, confirming its affinity for this target. This application illustrates how fluorescence polarization can reveal unexpected drug-target interactions that may contribute to understanding both therapeutic effects and side profiles of pharmaceutical compounds.

Table 2: DNA and Nucleic Acid Structure Binding Properties

Nucleic Acid Target Binding Constant (M⁻¹) Binding Mode Biological Consequence Experimental Evidence
c-Myc G-quadruplex ~10⁶ End stacking Transcriptional suppression Spectroscopic titration, Calorimetry
Duplex DNA Varies Intercalation Replication/transcription inhibition Well-established in literature
Telomeric G-quadruplex ~10⁶ Stacking at end quartets Telomere maintenance disruption NMR, Spectroscopic methods
GyrB ATP site K_D=0.28 μM Competitive with novobiocin Antibacterial potential Fluorescence Polarization

Experimental Protocols

Fluorescence Polarization Binding Assay Protocol
4.1.1 Reagent Preparation
  • Buffer Preparation: Prepare Tris-HCl buffer (10 mM, pH 7.4) to mimic physiological conditions. For studies requiring cation stabilization, include KCl (100 mM) or NaCl (100 mM) based on the specific G-quadruplex requirements [5]. Filter all buffers through 0.22 μm filters to remove particulate matter that could interfere with polarization measurements.

  • Protein/DNA Targets: Dilute serum albumin (HSA or BSA) to working concentrations in Tris-HCl buffer. Determine protein concentration spectrophotometrically using extinction coefficients of 36,500 M⁻¹ cm⁻¹ at 280 nm for albumins [2]. For G-quadruplex DNA studies, prepare the 22-mer c-Myc sequence (5'-TGAGGGTGGGGAGGGTGGGGAA-3') in appropriate buffer and anneal by heating to 95°C for 5 minutes followed by gradual cooling to room temperature to permit quadruplex formation [5].

  • This compound Solutions: Prepare stock solutions of this compound in DMSO or buffer, depending on solubility. Protect from light throughout experiments due to photosensitivity. Determine concentration using extinction coefficients based on values for doxorubicin (ε₄₈₈ = 10,500 M⁻¹ cm⁻¹ in PBS buffer) [1]. Serial dilutions should be prepared fresh daily to ensure accuracy.

4.1.2 Instrument Setup and Measurement
  • Instrument Calibration: Configure fluorescence polarization instrument with excitation at 470-490 nm and emission detection at 590-600 nm, corresponding to this compound's spectral properties [1]. Perform instrument calibration using reference standards with known polarization values to ensure accuracy. Set temperature control to 25°C unless studying thermal effects.

  • Sample Preparation: In 384-well plates, add constant concentration of fluorescent probe (this compound, typically 20-100 nM) and varying concentrations of target protein or DNA. Include control wells without target to determine minimum polarization and without this compound to measure background. Final volume typically 20-50 μL per well [6]. Centrifuge plates briefly to eliminate bubbles and ensure homogeneous mixing.

  • Measurement Parameters: Allow plates to incubate for 30-60 minutes to reach binding equilibrium before measurement. Set integration time to 1 second per well for sufficient signal-to-noise ratio. Perform triplicate measurements for each concentration to ensure statistical reliability. Include control experiments to account for inner filter effects at higher concentrations using established correction methods.

Competition Binding Assay Protocol

For competitive binding studies, such as determining IC₅₀ values for inhibitors, prepare a fixed concentration of this compound and target protein at approximately K_D concentration to maximize sensitivity. Then titrate with increasing concentrations of competitor compound. The FP signal decrease correlates with competitor displacement of this compound from the binding site. This approach is particularly valuable for high-throughput screening of compound libraries against specific targets like GyrB, where the assay can be run in 384-well format with volumes as low as 21 μL [6].

Data Analysis and Interpretation

Binding Constant Calculation

The foundation of FP data analysis relies on the relationship between polarization values and binding parameters. Convert raw polarization values (in millipolarization units, mP) to bound fraction using the equation: Bound Fraction = (P_obs - P_free)/(P_bound - P_free), where P_obs is the measured polarization, P_free is the polarization of unbound this compound, and P_bound is the polarization of fully bound this compound. These values should be determined experimentally under identical buffer and instrument conditions.

For determining binding constants, plot bound fraction versus target concentration and fit to appropriate binding models. For single-site binding, use the equation: r = (n × K × [L]) / (1 + K × [L]), where r is moles drug bound per mole protein, n is number of binding sites, K is association constant, and [L] is free ligand concentration [2]. Nonlinear regression analysis typically provides the most accurate determination of binding parameters. More complex models may be required for multiple binding sites or cooperative interactions.

Quality Control and Validation

Implement rigorous quality control measures to ensure data reliability. Include positive and negative controls in each assay plate. Calculate Z' factor to assess assay quality using the formula: Z' = 1 - (3σ_c⁺ + 3σ_c⁻)/|μ_c⁺ - μ_c⁻|, where σ_c⁺ and σ_c⁻ are standard deviations of positive and negative controls, and μ_c⁺ and μ_c⁻ are their means [6]. Assays with Z' > 0.5 are generally considered excellent for screening purposes. Additionally, determine the coefficient of variation (CV) for replicate measurements to assess precision, with CV < 10% typically acceptable.

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Signal-to-Noise Ratio: This frequent challenge may result from insufficient fluorescence intensity or high background. Optimize this compound concentration to maximize signal while minimizing inner filter effects (typically 10-100 nM range). Ensure proper filter selection matched to this compound's excitation/emission spectra and verify instrument calibration with appropriate standards [1].

  • High Background Signal: Often caused by compound aggregation, light scattering, or non-specific binding. Include control measurements without target and subtract appropriately. For protein targets, include non-ionic detergents such as Tween-20 (0.01-0.05%) to reduce non-specific binding. Centrifuge samples before measurement to remove aggregates or particulate matter.

  • Incomplete Binding Curves: If plateaus aren't reached at high target concentrations, consider potential solubility limitations, compound degradation, or insufficient concentration range. Extend titration range and verify stock concentrations spectrophotometrically. Include reference compounds with known binding properties to validate assay performance.

Advanced Applications and Techniques

Beyond direct binding studies, FP assays can be adapted for competitive binding experiments to screen inhibitors against known this compound targets. These assays employ a fluorescent probe that competes with this compound or its derivatives for the same binding site. The novobiocin-Texas Red probe developed for GyrB studies exemplifies this approach [6]. Similarly, fluorescently labeled oligonucleotides can be employed to study competition for DNA binding sites.

For cellular applications, consider that this compound's fluorescence properties are environment-dependent. Studies with doxorubicin show significantly higher fluorescence quantum yield and anisotropy in restricted environments (PVA film: Φ = 10%, r = 0.30) compared to aqueous solution (PBS: Φ = 5%, r = 0.07) [1]. These differences must be considered when interpreting intracellular binding data. Fluorescence lifetime imaging (FLIM) and time-resolved anisotropy measurements can provide additional insights into binding status in complex cellular environments [7].

Conclusion

Fluorescence polarization represents a versatile and robust methodology for investigating this compound interactions with diverse biological targets. The techniques outlined in these application notes provide researchers with comprehensive tools to quantify binding affinities, characterize interaction mechanisms, and perform high-throughput screening of potential competitors. The intrinsic fluorescence of anthracycline compounds like this compound enables direct measurement without covalent modification that could alter binding properties.

The wider implications of these binding studies extend to understanding drug distribution, resistance mechanisms, and potential repurposing opportunities. As demonstrated with related compounds, this compound may interact with unexpected targets such as GyrB or specific G-quadruplex structures, revealing additional therapeutic applications or mechanisms of side effects. The continued refinement of FP methodologies, including miniaturization and automation, will further enhance our understanding of this compound's molecular pharmacology and contribute to the development of improved anthracycline-based therapeutics.

Appendix: Experimental Workflows

Direct Binding Assay Workflow

G start Prepare Reagents buffer Prepare Assay Buffer start->buffer target Prepare Target Dilutions start->target drug Prepare this compound Solution start->drug plate Plate Setup buffer->plate target->plate drug->plate incubate Incubate to Equilibrium plate->incubate measure Measure FP Signal incubate->measure analyze Analyze Binding Data measure->analyze results Determine K_D analyze->results

Diagram 1: Direct binding assay workflow for this compound-protein interactions

Competitive Binding Assay Workflow

G prepare Prepare this compound-Target Complex add_comp Add Competitor Compound prepare->add_comp incubate Incubate to Reach Equilibrium add_comp->incubate monitor Monitor FP Signal Decrease incubate->monitor fit_data Fit Competitive Binding Curve monitor->fit_data calculate Calculate IC₅₀ and K_i fit_data->calculate

Diagram 2: Competitive binding assay workflow for inhibitor screening

References

Comprehensive Application Notes: Zorubicin Molecular Docking and Interaction Studies with Cardiac CYP2J2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP2J2 and Anthracycline Cardiotoxicity

Cytochrome P450 2J2 (CYP2J2) is a clinically important enzyme highly expressed in human cardiomyocytes that plays a critical cardioprotective role through its metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). These EET metabolites possess well-established beneficial properties including anti-inflammatory effects, vasodilation capabilities, and cellular protection against various cardiac injuries [1] [2]. The significant cardioprotective function of CYP2J2 has been demonstrated in transgenic mouse models, where overexpression of human CYP2J2 provided substantial protection against doxorubicin-induced cardiac dysfunction, primarily attributed to increased production of protective EETs [1] [3].

Anthracycline chemotherapeutics, including zorubicin (ZOR), represent highly effective anticancer agents whose clinical utility is severely limited by dose-dependent cardiotoxicity [1]. While the exact mechanisms of anthracycline-induced cardiotoxicity are multifactorial, recent evidence suggests that direct inhibition of cardiac CYP2J2 by anthracycline derivatives may represent a novel mechanism contributing to their cardiotoxic profiles [1] [4]. Understanding the molecular interactions between anthracyclines like this compound and CYP2J2 at structural and biochemical levels provides crucial insights for designing novel anthracycline derivatives with reduced cardiotoxic potential while maintaining anticancer efficacy [1] [4].

Experimental Evidence of this compound-CYP2J2 Interactions

Binding and Inhibition Studies

Recent biochemical investigations have systematically examined the interactions between various anthracycline derivatives and CYP2J2, revealing that This compound competitively inhibits CYP2J2-mediated arachidonic acid metabolism. Fluorescence polarization studies demonstrated that this compound exhibits measurable binding affinity for CYP2J2, though with lower potency compared to aclarubicin, which showed the strongest binding among tested anthracyclines [1]. Importantly, competition experiments established that ebastine (a known CYP2J2 substrate) and anthracycline derivatives likely share overlapping binding sites within the CYP2J2 active site, suggesting direct competitive inhibition as a primary mechanism [1].

Functional metabolism assays further demonstrated that this compound significantly inhibits CYP2J2-mediated AA metabolism, resulting in reduced production of cardioprotective EET regioisomers [1] [4]. However, unlike doxorubicin's primary metabolite (7-deoxydoxorubicin aglycone), this compound does not significantly alter the regioisomer ratio of EETs produced from AA metabolism, indicating distinct binding modalities and effects on enzyme function compared to other anthracycline compounds [4]. This distinction may reflect differences in molecular interactions within the enzyme active site that influence substrate positioning and metabolic outcomes.

Table 1: Binding and Inhibition Parameters of Anthracycline Derivatives with CYP2J2

Anthracycline Derivative Binding Affinity Inhibition Type Effect on EET Regioisomer Ratio
This compound (ZOR) Moderate Competitive No significant change
Doxorubicin (DOX) Moderate Competitive Altered
Aclarubicin (ACL) Strong Competitive Not reported
5-Iminodaunorubicin (5-IDN) Moderate Competitive No significant change
Daunorubicin (DAU) Moderate Competitive Altered
Structural Insights from Molecular Modeling

Computational approaches including molecular dynamics simulations and ensemble docking studies have provided structural insights into this compound-CYP2J2 interactions at atomic resolution. These studies revealed that electrostatic interactions play a dominant role in stabilizing anthracycline binding within the CYP2J2 active site, with particular emphasis on salt bridge formations between the glycosamine groups of anthracyclines and specific glutamate/aspartate residues within the enzyme [1]. The molecular docking simulations positioned this compound in specific orientations within the CYP2J2 binding pocket that account for its inhibitory effects while explaining its inability to alter the regioisomer profile of EET production.

The binding conformation of this compound within CYP2J2 appears distinct from other anthracyclines, potentially due to its benzoyl-hydrazone modification which introduces unique steric and electronic properties affecting protein-ligand interactions [1] [4]. These structural differences may underlie the observed reduced cardiotoxicity profile of this compound compared to doxorubicin, despite both compounds functioning as effective CYP2J2 inhibitors. Molecular modeling suggests that the specific binding mode of this compound allows for competitive inhibition without significantly disrupting the positioning of arachidonic acid for epoxidation, thus preserving the native regioisomer profile while reducing overall metabolic flux [1].

Table 2: Key Molecular Interactions Between Anthracyclines and CYP2J2

Interaction Type Specific Features Functional Consequences
Electrostatic Interactions Salt bridges with glutamate/aspartate residues Stabilize binding orientation
Hydrophobic Interactions With non-polar active site residues Contribute to binding affinity
Hydrogen Bonding With polar residues and heme propionates Position molecules for optimal interaction
π-Stacking With aromatic residues in active site Influence binding orientation and affinity
Steric Constraints Due to bulky substitutions (e.g., benzoyl-hydrazone) Affect accessibility to heme iron

Experimental Protocols

Fluorescence Polarization Binding Assays
3.1.1 Principle and Applications

Fluorescence polarization (FP) provides a robust methodology for quantifying direct molecular interactions between CYP2J2 and anthracycline derivatives including this compound by measuring changes in rotational diffusion upon complex formation. This technique leverages the inherent fluorescent properties of anthracyclines, which exhibit natural fluorescence, eliminating the requirement for secondary labeling and facilitating direct binding measurements [1] [4]. FP assays enable accurate determination of binding constants, stoichiometry of interaction, and competitive binding profiles when combined with known substrates or inhibitors.

3.1.2 Detailed Protocol
  • Protein Preparation: Express and purify recombinant human CYP2J2 using baculovirus-infected insect cell systems (Sf9 cells) or E. coli expression systems. Purify the enzyme to homogeneity using nickel-affinity chromatography followed by ion-exchange chromatography, confirming purity via SDS-PAGE and concentration by CO-difference spectra [1] [5].

  • Ligand Solution Preparation: Prepare this compound stock solutions in DMSO at 10 mM concentration, with subsequent dilutions in assay buffer (100 mM potassium phosphate, pH 7.4, containing 0.1% cholate) to maintain DMSO concentrations below 1% (v/v) in final assay conditions [4].

  • Fluorescence Polarization Measurements: Conduct measurements using a phase modulation fluorimeter with temperature control maintained at 37°C. Use an excitation wavelength of 480 nm and monitor emission between 500-650 nm, with specific polarization measurements taken using a 594-nm cut-off filter. Employ a fixed this compound concentration of 1 μM while titrating with CYP2J2 (0-40 μM) in monomeric form solubilized in 0.1% cholate [4].

  • Competition Experiments: Perform competitive binding studies by pre-incubating CYP2J2 with varying concentrations of ebastine (0-100 μM) before addition of this compound (1 μM) to determine whether these ligands share overlapping binding sites [1].

  • Data Analysis: Fit polarization data (measured in millipolarization units, mP) to a single-site binding model using non-linear regression analysis to derive dissociation constants (Kd). Analyze competition data using appropriate models to determine inhibition constants (Ki) for competing ligands [1] [4].

fp_workflow Protein_Prep Protein Preparation: Recombinant CYP2J2 Expression and Purification Ligand_Prep Ligand Solution Preparation: This compound Serial Dilutions Protein_Prep->Ligand_Prep FP_Measurements Fluorescence Polarization Measurements: Titration and Data Collection Ligand_Prep->FP_Measurements Competition_Assays Competition Experiments: Ebastine vs this compound FP_Measurements->Competition_Assays Data_Analysis Data Analysis: Kd and Ki Determination Competition_Assays->Data_Analysis

Figure 1: Experimental workflow for fluorescence polarization binding assays

Computational Docking and Molecular Dynamics
3.2.1 Structural Modeling Principles

Computational docking and molecular dynamics (MD) simulations provide atomic-level insights into this compound-CYP2J2 interactions that complement experimental findings. These approaches utilize homology models of CYP2J2 based on related CYP crystal structures (particularly CYP3A4) to predict binding orientations, interaction energies, and structural determinants of specificity [1] [6]. Ensemble docking approaches, which employ multiple receptor conformations, significantly enhance prediction accuracy by accounting for protein flexibility and accommodating structurally diverse ligands [1].

3.2.2 Detailed Protocol
  • Homology Modeling: Generate a three-dimensional model of CYP2J2 using crystal structures of closely related cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8) as templates. Employ MODELLER or similar software, followed by energy minimization and validation using PROCHECK and Verify3D to ensure structural quality and reliability [1] [6].

  • Ligand Preparation: Obtain the three-dimensional structure of this compound from PubChem or create it de novo using ChemDraw3D. Perform geometry optimization using semi-empirical methods (AM1 or PM3) or density functional theory (B3LYP/6-31G*) to ensure proper energetics and conformational parameters [1].

  • Ensemble Docking: Generate an ensemble of CYP2J2 conformations through molecular dynamics simulations or conformational sampling methods. Perform docking studies with this compound against each ensemble member using AutoDock Vina or similar software, employing a grid box encompassing the entire substrate-binding cavity. Utilize iterative docking schemes to assess pose stability and consensus orientations [1].

  • Molecular Dynamics Simulations: Solvate the this compound-CYP2J2 complex in a lipid bilayer mimicking the endoplasmic reticulum membrane (e.g., POPC bilayer). Employ the CHARMM36 force field for proteins and lipids and the CGenFF for this compound. Run simulations for 100-200 ns using NAMD or GROMACS, maintaining physiological conditions (310 K, 1 atm) with periodic boundary conditions [1] [4].

  • Interaction Analysis: Calculate binding free energies using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods. Identify specific molecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) using VMD or similar visualization tools, with particular attention to residues forming salt bridges with the glycosamine group of this compound [1].

Table 3: Key Parameters for Molecular Dynamics Simulations of this compound-CYP2J2 Complex

Parameter Specification
Force Field CHARMM36 for protein, CGenFF for this compound
Simulation Time 100-200 ns production run
Temperature 310 K (Nose-Hoover thermostat)
Pressure 1 atm (Parrinello-Rahman barostat)
Bilayer Composition POPC phospholipids
Water Model TIP3P explicit water
Neutralization NaCl at 150 mM concentration
Analysis Methods MM-PBSA/GBSA, H-bond occupancy, salt bridge persistence
CYP2J2-Mediated AA Metabolism Inhibition Assay
3.3.1 Functional Assessment Principle

This functional assay directly measures the inhibitory effect of this compound on CYP2J2-mediated arachidonic acid metabolism to EET regioisomers, providing critical data on enzyme activity modulation. The assay employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of EET regioisomers, allowing assessment of both degree of inhibition and potential alterations in regioisomer ratios resulting from this compound binding [1] [4].

3.3.2 Detailed Protocol
  • Enzyme Reconstitution: Reconstitute purified CYP2J2 (0.6 μM) with cytochrome P450 reductase (CPR, 0.6 μM) and cytochrome b5 (0.6 μM) in a 20% POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) lipid system for 40 minutes on ice with intermittent mixing to form catalytically active complexes [4].

  • Inhibition Assays: Pre-incubate the reconstituted CYP2J2 system with 100 μM arachidonic acid and varying concentrations of this compound (0-50 μM) in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C. Initiate reactions by adding NADPH (6 mM final concentration) and incubate for 5 minutes under linear reaction conditions [4].

  • Reaction Termination and Extraction: Terminate reactions by acidification with 100 μL acetic acid. Extract metabolites using solid-phase extraction (C18 columns) or liquid-liquid extraction with ethyl acetate. Evaporate organic phases under nitrogen gas and reconstitute residues in methanol/water mixtures for LC-MS/MS analysis [4].

  • LC-MS/MS Analysis: Separate EET regioisomers using reverse-phase C18 columns with gradient elution (water/acetonitrile with 0.1% formic acid). Employ multiple reaction monitoring (MRM) for specific detection and quantification of each EET regioisomer (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET), using deuterated internal standards for quantification [1] [4].

  • Data Analysis: Determine IC50 values by fitting EET production data versus this compound concentration to a four-parameter logistic equation using non-linear regression. Calculate inhibition constants (Ki) using appropriate models (e.g., Cheng-Prusoff equation for competitive inhibitors). Analyze regioisomer ratios by comparing percentage distributions across this compound concentrations [4].

metabolism_assay Reconstitution Enzyme Reconstitution: CYP2J2 with CPR and cytochrome b5 in POPS lipid system Inhibition_Assay Inhibition Assay: Pre-incubate with AA and this compound Initiate with NADPH Reconstitution->Inhibition_Assay Termination Reaction Termination: Acidification and metabolite extraction Inhibition_Assay->Termination LC_MSMS LC-MS/MS Analysis: EET regioisomer separation and quantification Termination->LC_MSMS Data_Analysis Data Analysis: IC50, Ki, and regioisomer ratio determination LC_MSMS->Data_Analysis

Figure 2: Workflow for CYP2J2-mediated AA metabolism inhibition assay

Conclusion and Research Implications

The comprehensive molecular docking and interaction studies between this compound and CYP2J2 provide crucial insights into potential mechanisms of anthracycline cardiotoxicity mediated through disruption of cardiac cytochrome P450 function. The experimental and computational protocols detailed herein enable systematic evaluation of structure-activity relationships across anthracycline derivatives, facilitating rational design of novel compounds with reduced cardiotoxic potential. The integrated approach combining biophysical binding measurements, functional metabolism assays, and computational structural analyses offers a robust framework for investigating drug-enzyme interactions that may contribute to adverse cardiac effects.

These application notes establish standardized methodologies for assessing CYP2J2 interactions with anthracycline chemotherapeutics, creating a foundation for comparative analyses across compound series and supporting lead optimization efforts in anthracycline development. Future research directions should include crystallographic validation of predicted binding modes, development of cardiomyocyte-based screening models, and in vivo correlation of binding parameters with functional cardiotoxic outcomes. Implementation of these protocols will accelerate the development of safer anthracycline-based chemotherapeutics with preserved anticancer efficacy and reduced cardiovascular complications.

References

Zorubicin degradation product daunorubicin analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Daunorubicin and Zorubicin

For researchers focusing on this compound stability, the primary degradation pathway involves its conversion to daunorubicin. The table below summarizes two effective analytical methods for quantifying these compounds.

Method Attribute UPLC Method for Simultaneous Analysis Spectrophotometric Method for Daunorubicin
Analytical Technique Ultra-Performance Liquid Chromatography (UPLC) UV-Vis Spectrophotometry
Target Analytes Cytarabine and Daunorubicin (can be adapted for this compound) Daunorubicin (Degradation product of this compound)
Separation Mechanism Reversed-Phase (Phenyl column) Complexation with Samarium ions (Sm(III))
Mobile Phase Acetonitrile and 0.1% Formic acid (70:30) Aqueous buffer (Malate buffer, pH 5.8)

| Key Parameters | • Flow Rate: 0.5 mL/min • Column Temp: Ambient • Injection Volume: 2 µL • Detection: PDA | • Wavelength: 500 nm • pH: 5.8 • Incubation Time: 5 min at room temperature | | Linearity Range | 12.5 - 75 µg/mL for Daunorubicin [1] | 1 - 48 µg/mL for Daunorubicin [2] | | Detection Limit (LOD) | 0.726 µg/mL for Daunorubicin [1] | 0.0025 µg/mL [2] | | Quantification Limit (LOQ) | 2.2 µg/mL for Daunorubicin [1] | 0.025 µg/mL [2] | | Primary Application | Stability-indicating method for forced degradation studies [1]. | Rapid, low-cost quantification in pharmaceuticals and biological fluids [2]. |

Detailed Experimental Protocols

Protocol 1: UPLC Method for Stability-Indicating Analysis

This method, adapted from the simultaneous analysis of cytarabine and daunorubicin, is ideal for forced degradation studies of this compound [1].

  • Instrumentation: Waters Acquity UPLC system with a Photodiode Array (PDA) detector and Empower 2.0 software.
  • Chromatographic Conditions:
    • Column: Phenyl (100 mm x 2.1 mm, 1.7 µm).
    • Mobile Phase: Acetonitrile and 0.1% Formic acid in water in a 70:30 v/v ratio, isocratic elution.
    • Flow Rate: 0.5 mL/min.
    • Column Temperature: Ambient.
    • Injection Volume: 2 µL.
    • Detection: PDA detector, scanning from 200 to 400 nm.
  • Sample Preparation:
    • Standard Solution: Accurately weigh and dissolve this compound and daunorubicin reference standards in a diluent of water and acetonitrile (50:50) to prepare stock solutions of 1 mg/mL. Further dilute to required concentrations.
    • Test Solution: For infusion bags or pharmaceutical preparations, dilute an appropriate amount with the diluent to reach the linear range of the method, then filter through a 0.45 µm membrane filter [1].
  • Forced Degradation Studies: To confirm the method's stability-indicating nature, subject the drug product to various stress conditions:
    • Acidic Hydrolysis: Use 0.1 M HCl.
    • Alkaline Hydrolysis: Use 0.1 M NaOH.
    • Oxidative Degradation: Use 3% Hydrogen Peroxide.
    • Thermal Degradation: Heat solid drug or solution in an oven.
    • Photolytic Degradation: Expose to UV or visible light. After stressing, prepare samples and analyze. The method should effectively separate the parent drug (this compound) from its degradation products, particularly daunorubicin [1].

The workflow for this protocol is outlined below.

G Start Start Protocol Prep Prepare Mobile Phase: ACN + 0.1% Formic Acid (70:30) Start->Prep Equil Equilibrate UPLC System and Phenyl Column Prep->Equil Std Prepare Standard and Test Solutions Equil->Std Inject Inject Sample (2 µL) Std->Inject Run Run Isocratic Elution (Flow: 0.5 mL/min) Inject->Run Detect PDA Detection (200-400 nm) Run->Detect Analyze Analyze Chromatogram Identify Daunorubicin Peak Detect->Analyze End Data Analysis & Report Analyze->End

Protocol 2: Spectrophotometric Quantification of Daunorubicin

This method provides a rapid, cost-effective alternative for specifically quantifying the daunorubicin degradation product.

  • Principle: Daunorubicin forms a stable, water-soluble red-pink complex with Samarium (III) ions, which enhances its detectability at 500 nm [2].
  • Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm matched glass cuvettes.
  • Reagents:
    • Samarium (III) Solution: 1.995 × 10⁻³ M, prepared from SmCl₃·6H₂O in distilled water.
    • Buffer Solution: Sodium hydrogen malate buffer, pH 5.8.
    • Standard Daunorubicin Solution: 100 µg/mL in distilled water (store in light-protected containers) [2].
  • Procedure:
    • Pipette 0.1 to 4.8 mL of the 100 µg/mL daunorubicin standard solution into a series of 10 mL volumetric flasks.
    • To each flask, add 2.0 mL of the 1.995 × 10⁻³ M Samarium (III) solution.
    • Add 1.0 mL of the malate buffer (pH 5.8).
    • Allow the mixture to stand at room temperature for 5 minutes for complex formation.
    • Dilute to the mark with distilled water and mix thoroughly.
    • Measure the absorbance of each solution at 500 nm against a reagent blank prepared similarly but without daunorubicin.
    • Construct a calibration curve by plotting absorbance against the final concentration of daunorubicin (1-48 µg/mL) [2].
  • Sample Analysis:
    • Pharmaceutical Formulations: Dilute the sample appropriately with distilled water to fall within the linear range of the calibration curve.
    • Biological Fluids: Pre-treat serum or urine samples with acetonitrile to precipitate proteins, then centrifuge. Dilute the supernatant appropriately with distilled water before analysis [2].

The workflow for this protocol is outlined below.

G A Add Standard/Sample Daunorubicin Solution B Add 2 mL Sm(III) Solution (1.995 × 10⁻³ M) A->B C Add 1 mL Malate Buffer (pH 5.8) B->C D Incubate for 5 min at Room Temperature C->D E Dilute to 10 mL with Distilled Water D->E F Measure Absorbance at 500 nm E->F G Quantify via Calibration Curve F->G

Critical Stability Considerations for this compound

When conducting these analyses, the following stability factors are crucial:

  • Container Material: this compound is highly unstable in polyvinyl chloride (PVC) infusion bags, especially at lower concentrations (250 µg/mL). Prefer polypropylene or glass containers for storage and analysis [3].
  • Solution pH: The stability of this compound is highly pH-dependent. A decrease in pH adversely affects its stability, accelerating its conversion to daunorubicin [3].
  • Protection from Light: Anthracycline drugs, including daunorubicin, are susceptible to photodegradation. All solutions should be prepared and stored in light-protected containers (e.g., amber glass or wrapped in aluminum foil) to prevent decomposition [4] [5].
  • Storage Temperature: For short-term storage (e.g., 24 hours), refrigeration at 4°C in the dark is recommended [3]. For longer storage, frozen solutions in polypropylene syringes have demonstrated stability for weeks [5].

Conclusion

Monitoring the degradation of this compound into daunorubicin is essential for drug safety and efficacy. The UPLC method is superior for comprehensive stability studies and separating complex degradation mixtures, while the spectrophotometric method offers a rapid, sensitive, and economical alternative for routine quantification of the daunorubicin degradant. Adherence to the specified stability conditions is paramount for obtaining accurate and reliable analytical results.

References

Zorubicin Stability Data & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability findings for zorubicin in intravenous fluids and PVC infusion bags [1].

Parameter Concentration: 250 μg/mL Concentration: 1000 μg/mL
Storage Temperature 4°C (refrigerated) 4°C (refrigerated)
Vehicle: 0.9% NaCl Highly unstable Stable for 6 hours
Vehicle: 5% Dextrose Highly unstable Stable for 4 hours
Primary Degradation Product Daunorubicin (identified as more cardiotoxic) Daunorubicin (identified as more cardiotoxic)
Influencing Factor Stability is adversely affected by a decrease in pH. Stability is adversely affected by a decrease in pH.

Key Handling Instructions [1]:

  • Light Protection: All admixtures must be stored in the dark.
  • Vehicle Selection: 0.9% Sodium Chloride is the preferred vehicle over 5% Dextrose for the 1000 μg/mL concentration.
  • pH Monitoring: Changes in pH, particularly a decrease, significantly reduce stability. Monitor the pH of the final admixture.
  • Simulated Infusion: this compound at 600 μg/mL showed no substantial loss during a 1-hour simulated infusion through PVC bags and sets.

Stability-Indicating HPLC Assay Protocol

The following methodology is adapted from the stability study on this compound. For doxorubicin, a closely related anthracycline, a detailed stability-indicating HPLC-DAD-MS method has been described, which can serve as a reference for modern method development [2].

Objective: To separate, identify, and quantify this compound and its main degradation product, daunorubicin.

Materials & Equipment:

  • HPLC System with Ultraviolet (UV) Detector [1]
  • Chromatography Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm) [3]
  • Mobile Phase: Specific composition not detailed in the available study, but typically a mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is used for anthracyclines, with a gradient or isocratic elution [2] [3].
  • Standard Solutions: this compound and daunorubicin reference standards.
  • Sample Preparation: Dilute the infusion bag samples with an appropriate solvent (e.g., mobile phase) and filter through a 0.22 μm membrane.

Procedure:

  • HPLC Conditions (General guidelines for anthracyclines):

    • Detection Wavelength: UV detection, typically between 230-254 nm [1] [3].
    • Flow Rate: 1.0 mL/min (adjust as needed for optimal separation).
    • Injection Volume: 20 μL.
    • Column Temperature: Ambient or controlled (e.g., 30°C).
    • Run Time: Sufficient to elute both this compound and daunorubicin.
  • Validation: The method must be validated to prove it is stability-indicating. This involves forcing the degradation of this compound under stress conditions (acid, base, oxidation, heat) and demonstrating that the method can effectively separate the degradation products from the parent drug [2].

  • Analysis: Inject standard and sample solutions. Identify this compound and daunorubicin based on their retention times. Quantify the concentration of this compound remaining in the sample.

The workflow for the stability study is outlined below.

Start Start: Prepare this compound Admixtures Storage Store under test conditions: - 4°C, protected from light Start->Storage Sample Withdraw samples at time intervals (e.g., 0, 2, 4, 6h) Storage->Sample Analyze Analyze sample via Stability-Indicating HPLC Sample->Analyze Compare Compare peak area to initial concentration (100%) Analyze->Compare End Determine stability duration (<90-95% of initial) Compare->End

Frequently Asked Questions (FAQs)

Q1: What is the main degradation product of this compound, and why is it a concern? A1: The dominant degradation product is daunorubicin. This is a critical safety concern because daunorubicin is known to be more cardiotoxic than the parent drug, this compound [1].

Q2: Why is this compound more stable in 0.9% Sodium Chloride than in 5% Dextrose? A2: The superior stability in saline is attributed, at least in part, to a difference in the pH of the solution. This compound is less stable in acidic conditions, and a decrease in pH adversely affects its stability. Dextrose solutions tend to have a lower pH than saline, which can accelerate degradation [1].

Q3: Can I prepare this compound admixtures in advance and store them? A3: Based on the available data, admixtures at a concentration of 1000 μg/mL can be prepared in advance but have a very short shelf life even under refrigeration: 6 hours in 0.9% NaCl and only 4 hours in 5% Dextrose. Admixtures at 250 μg/mL were found to be highly unstable and are not recommended for storage [1].

Important Notice on Data Recency

The core stability data for this compound comes from a 1996 publication [1]. Pharmaceutical testing standards and excipients in commercial products (like Rubidazone) may have changed. It is strongly recommended to corroborate these findings with more recent studies or perform in-house validation to establish current stability profiles.

References

Zorubicin conversion daunorubicin cardiotoxic metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Does Zorubicin convert to Daunorubicin? There is no established scientific evidence in the current literature for a drug named "this compound" that converts into Daunorubicin. It is possible there is a confusion with the naming or spelling of a specific compound. The focus of current research is on the metabolism of Daunorubicin and Doxorubicin (also known as Adriamycin), which is a 14-hydroxy derivative of Daunorubicin [1] [2].

  • Q2: What is the primary cardiotoxic metabolite of Daunorubicin? The primary metabolite implicated in Daunorubicin's cardiotoxicity is daunorubicinol (also referred to as DAU-ol). It is formed by the reduction of the C-13 carbonyl group on the side chain of the parent drug [3].

  • Q3: How is daunorubicinol formed? Daunorubicinol is formed in a two-electron reduction reaction mediated by cytosolic NADPH-dependent carbonyl-reducing enzymes (CREs), including carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) [3] [4].

  • Q4: What is the proposed mechanism for daunorubicinol's cardiotoxicity? Traditionally, daunorubicinol was thought to be a major driver of cardiotoxicity by interfering with iron homeostasis, calcium regulation, and causing oxidative stress [4]. However, a 2025 study suggests that daunorubicin itself may be the primary driver of cytotoxicity, while daunorubicinol plays a more limited role. The study found that despite causing similar DNA damage, exogenously administered daunorubicinol was significantly less toxic than daunorubicin [3].

Daunorubicin Metabolism and Cardiotoxicity Data

The tables below summarize key quantitative data and methodological information for your experimental planning.

Table 1: Key Characteristics of Daunorubicin and its Metabolite

Characteristic Daunorubicin (DAU) Daunorubicinol (DAU-ol) Notes / Source
Chemical Relationship Parent drug C-13 secondary alcohol metabolite [3]
Primary Formation Enzymes --- CBRs, AKRs AKRs are primary for Doxorubicin reduction in human heart; CBRs play a bigger role for Daunorubicin [3].
Intracellular Accumulation High Consistently lower than parent drug Challenging the idea of DAU-ol acting as a significant toxic reservoir [3].
Efflux from Cardiomyocytes Active (via P-glycoprotein 1) Active (via P-glycoprotein 1) [3]
Induced DNA Damage Yes Similar level to DAU [3]
Cytotoxicity High (concentration-dependent) Significantly lower than DAU Despite similar DNA damage [3].

Table 2: Comparative Cardiotoxicity of Anthracyclines in Childhood Cancer Survivors

This data from a large cohort study helps contextualize the risk profile of different anthracyclines.

Anthracycline Hazard Ratio (HR) for Heart Failure (per 100 mg/m²) Equivalence Ratio vs. Doxorubicin Notes / Source
Doxorubicin Reference (HR = 1.0) 1.0 (by definition) [5]
Daunorubicin HR = 0.49 (95% CI: 0.28-0.70) ~0.5 Suggests Daunorubicin is less cardiotoxic than Doxorubicin than previously assumed [5].
Current Guideline Equivalence --- 1.0 Many guidelines (e.g., Children's Oncology Group) currently consider them equivalently cardiotoxic [5].

Experimental Protocols

Here is a detailed methodology for studying daunorubicin metabolism and toxicity in cardiomyocytes, based on a recent publication [3].

Protocol: Assessing Toxicity and Metabolism of Daunorubicin in Isolated Cardiomyocytes

1. Primary Cardiomyocyte Isolation * Source: Isolate neonatal ventricular cardiomyocytes (NVCM) from 1-3-day-old Wistar rats. * Procedure: Extract hearts, mince tissue, and digest serially with a mixture of collagenase and pancreatin. Collect cells from the supernatants by centrifugation (300 g).

2. Compound Treatment * Test Compounds: Daunorubicin hydrochloride and daunorubicinol hydrochloride. * Protective Agent: Include a condition with dexrazoxane (DEX) to study its protective effects. * Transport Inhibition: Use a P-glycoprotein inhibitor like elacridar (ELA) to study active efflux.

3. Cytotoxicity Assessment * Method: Perform concentration-dependent and time-dependent cytotoxicity assays. * Endpoint: Use a viability stain (e.g., Sytox Green nucleic acid stain) to quantify dead cells.

4. Analysis of Cellular Kinetics and Disposition * Technique: Use Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). * Measure: * Penetration of daunorubicin into cardiomyocytes over time. * Intracellular conversion of daunorubicin to daunorubicinol. * Efflux rates of both compounds from the cells. * Compare intracellular concentrations of parent drug vs. metabolite.

5. DNA Damage Evaluation * Method: Quantify DNA damage in cells treated with daunorubicin versus exogenously administered daunorubicinol to compare their direct toxic effects.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Daunorubicin and the key steps of the experimental protocol.

G DAU Daunorubicin (DAU) DAU_ol Daunorubicinol (DAU-ol) DAU->DAU_ol  C-13 Carbonyl  Reduction DAU->DAU_ol  Catalyzes DNA_Damage DNA Damage (TOP2B Inhibition, etc.) DAU->DNA_Damage  Primary Driver? Enzymes Carbonyl Reducing Enzymes (CBRs/AKRs) Enzymes->DAU  Catalyzes Cardiotoxicity Cardiotoxic Effects DAU_ol->Cardiotoxicity  Limited Role? DNA_Damage->Cardiotoxicity

Diagram 1: Daunorubicin Metabolic Pathway and Cardiotoxicity. This diagram illustrates the conversion of Daunorubicin to its metabolite, Daunorubicinol, and the proposed pathways leading to cardiotoxic effects, with recent evidence suggesting the parent drug may be the primary cytotoxic driver [3].

Diagram 2: Experimental Workflow for Daunorubicin Cardiotoxicity. This flowchart outlines the key steps for a comprehensive experiment to study the toxicity, DNA damage, and cellular kinetics of Daunorubicin and its metabolite in cardiomyocytes [3].

Key Takeaways for Researchers

  • Clarify Compound Identity: The term "this compound" does not correspond to a well-characterized drug in the scientific literature related to Daunorubicin metabolism. Verify the compound's chemical identity and IUPAC name for accurate research.
  • Focus on Daunorubicinol: For studies on Daunorubicin cardiotoxicity, the primary metabolite of interest is daunorubicinol. Your experimental designs should include methods to quantify this metabolite.
  • Consider the Evolving Mechanism: While the daunorubicinol metabolite has long been implicated in cardiotoxicity, recent 2025 evidence suggests the parent drug, Daunorubicin, may be the primary cytotoxic driver, with daunorubicinol playing a more limited role [3]. Your research hypotheses and data interpretation should account for this evolving understanding.
  • Utilize Established Models: The experimental protocol using isolated rat neonatal cardiomyocytes, combined with UHPLC-MS analysis, provides a robust model for studying the cellular kinetics and toxicology of these compounds [3].

References

Zorubicin intravenous admixture stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Zorubicin IV Admixture Stability Profile

The table below consolidates quantitative stability data from key studies. >90% of initial concentration is typically considered acceptable for pharmaceutical products.

Infusion Fluid This compound Concentration Storage Conditions Stability Duration Key Findings & Notes
0.9% Sodium Chloride (0.9% NaCl) 250 μg/mL 4°C, protected from light Highly Unstable [1] Substantial degradation occurs within 24 hours [1].
1000 μg/mL 4°C, protected from light ~6 hours [1] More stable in NaCl than in dextrose at this concentration [1].
5% Dextrose Injection 250 μg/mL 4°C, protected from light Highly Unstable [1] Substantial degradation occurs within 24 hours [1].
1000 μg/mL 4°C, protected from light ~4 hours [1]
Normosol-R (pH 7.4) Information Missing Ambient Temperature ~22 hours [2] Demonstrated superior stability in this specific fluid [2].
Lactated Ringer's Injection Information Missing Ambient Temperature >48 hours (for other anthracyclines) [2] This compound showed poor stability, while daunorubicin and aclacinomycin A were stable [2].

Experimental Protocol: Stability-Indicating HPLC Assay

This detailed methodology is adapted from the cited studies for assessing this compound stability and detecting its degradation products [1].

1. Principle A stability-indicating High-Performance Liquid Chromatographic (HPLC) assay with ultraviolet (UV) detection is used to separate and quantify this compound and its major degradation product, daunorubicin. This method can distinguish the intact drug from its breakdown products [1].

2. Equipment & Reagents

  • HPLC System: Equipped with a UV-Vis or PDA detector.
  • Chromatography Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  • Mobile Phase: A mixture of buffer and organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized. A buffer such as ammonium formate (e.g., 2 mM containing 0.1% formic acid) is commonly used for anthracyclines [3].
  • Standard Solutions: High-purity this compound and daunorubicin hydrochloride for preparing calibration standards.
  • Sample Vials: Glass vials suitable for HPLC autosamplers.

3. Procedure

  • Sample Preparation: Withdraw samples from the admixture bag or infusion line at predetermined time points (e.g., T=0, 1, 2, 4, 6, 8, 24 hours). Dilute the samples appropriately with the mobile phase to fit within the calibration curve range.
  • Chromatographic Conditions:
    • Flow Rate: 0.2 - 1.0 mL/min (to be optimized).
    • Detection Wavelength: 480-490 nm (typical for anthracyclines).
    • Injection Volume: 10-50 μL.
    • Elution Mode: Isocratic or gradient elution can be employed based on separation needs.
  • System Suitability: Before analysis, ensure the HPLC system meets criteria such as resolution (baseline separation between this compound and daunorubicin peaks), tailing factor, and reproducibility of retention time and peak area.
  • Analysis: Inject prepared standards and samples. Quantify this compound concentration by comparing the peak area of the sample to the calibration curve.

4. Data Interpretation Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions. The appearance and increase of a peak corresponding to daunorubicin confirms degradation.

Troubleshooting FAQs & Best Practices

Q1: Why does the stability of this compound vary so much between different infusion fluids? The primary factor is the pH of the final admixture. This compound is susceptible to acid-catalyzed hydrolysis. A decrease in pH accelerates its conversion to daunorubicin. Different infusion fluids have different inherent pH levels and buffering capacities, leading to varying degradation rates [1] [2]. For example, the superior stability in Normosol-R is attributed to its physiological pH (7.4) [2].

Q2: What is the most critical precaution when handling this compound admixtures? Avoid using low concentrations in standard fluids like 0.9% NaCl or 5% Dextrose for storage. The data indicates that higher concentrations (1000 μg/mL) are more stable than lower ones (250 μg/mL), but even at high concentrations, the stability window is very short [1]. Admixtures should be prepared immediately before use and the infusion completed within the stability timeframe for the chosen fluid.

Q3: What is the clinical significance of daunorubicin formation? Daunorubicin is not just an inert degradation product; it is an active anthracycline with higher cardiotoxicity than the parent drug, this compound [1]. The presence of this degradant in an admixture means the patient is exposed to an unintended and more toxic agent, which increases the risk of adverse cardiac events.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for conducting a this compound admixture stability study.

G Start Start Stability Study Prep Prepare Admixture (Specify Fluid & Concentration) Start->Prep Store Store under Conditions (4°C, Protected from Light) Prep->Store Sample Withdraw Samples at Time Points (T=0, 1, 2, 4h...) Store->Sample Analyze Analyze by HPLC Sample->Analyze Degradant Detect Daunorubicin (Degradation Product) Analyze->Degradant Chromatogram Analysis Quantify Quantify this compound (% Remaining) Analyze->Quantify Peak Area Comparison Result Determine Stability Window Degradant->Result Quantify->Result

Important Technical Notes

  • Container Compatibility: The primary data is based on studies using Polyvinyl Chloride (PVC) infusion bags. Sorption or interaction with other container materials cannot be ruled out and should be verified [1].
  • Method Adaptation: The HPLC method detailed here is a framework. Parameters like the exact mobile phase composition, gradient, and flow rate must be optimized and validated in your laboratory to achieve the required separation.
  • Information Currency: Please note that the most specific stability studies for this compound were published in the 1990s and 1980s. While the fundamental chemical degradation pathways remain valid, always consult the latest manufacturer's prescribing information for the commercial product (e.g., Rubidazone) for current recommendations [1].

References

Zorubicin storage temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zorubicin Stability Data and Handling

The table below summarizes the key stability findings for this compound hydrochloride in intravenous solutions under specific laboratory conditions [1].

Concentration (µg/ml) Diluent Storage Temperature Stability Duration Container
600 5% Dextrose or 0.9% Sodium Chloride Room Temperature (simulated infusion) 1 hour PVC Bags & Sets
250 5% Dextrose or 0.9% Sodium Chloride 4°C (in the dark) Unstable (substantial loss) PVC Bags
1000 5% Dextrose Injection 4°C (in the dark) 4 hours PVC Bags
1000 0.9% Sodium Chloride Injection (0.9% NaCl) 4°C (in the dark) 6 hours PVC Bags

Critical Handling Notes:

  • Degradation Product: The dominant degradation product is daunorubicin, which is known to be more cardiotoxic than the parent drug, making stability control crucial [1].
  • pH Sensitivity: this compound's stability is highly sensitive to pH. A decrease in pH, which can occur in dextrose solutions, adversely affects stability [1].
  • Container Material: The referenced data is specific to Polyvinyl Chloride (PVC) infusion bags. Stability in other container materials may vary.

Experimental Protocol Summary

For researchers designing stability experiments, the following methodology was used in the primary study [1]:

  • Sample Preparation: this compound was reconstituted and diluted to target concentrations (250, 600, and 1000 µg/ml) in 5% dextrose injection or 0.9% sodium chloride injection.
  • Storage Conditions: Prepared solutions were stored in PVC bags at 4°C and in the dark to simulate refrigerated conditions.
  • Stability-Indicating Assay: Drug concentrations were measured using a stability-indicating high-performance liquid chromatographic (HPLC) assay with ultraviolet (UV) detection. This method is crucial as it can distinguish between the intact drug and its degradation products.

The workflow below illustrates the experimental process for determining this compound stability.

Start Start Experiment Prep Prepare this compound Solutions • Reconstitute and dilute • Use 5% Dextrose or 0.9% NaCl • Fill in PVC bags Start->Prep Store Store Under Conditions • 4°C in the dark • Test multiple concentrations Prep->Store Test Sample and Test • Use stability-indicating HPLC-UV • Measure this compound concentration • Identify degradation products Store->Test Analyze Analyze Data • Determine stability duration • Compare degradation across  concentrations and diluents Test->Analyze

Frequently Asked Questions (FAQs)

Q: Why is this compound more stable in saline than in dextrose? A: The superior stability in 0.9% Sodium Chloride is attributed to a more favorable pH. Dextrose solutions tend to have a lower (more acidic) pH, which accelerates the degradation of this compound [1].

Q: What is the immediate degradation product of this compound, and why does it matter? A: this compound rapidly degrades into daunorubicin. This is a critical safety concern because daunorubicin is known to be more cardiotoxic than this compound itself [1].

Q: How should I store my this compound stock powder? A: The search results do not specify storage conditions for the unmixed powder. You must consult the manufacturer's official prescribing information or package insert for definitive guidance on the commercial product (Rubidazone). As a general rule for temperature-sensitive cancer medications, always check with the manufacturer or pharmacist if you are unsure [2].

Q: Are there general best practices for storing cancer medications? A: Yes. Key principles include [2]:

  • Inspect medications before use for changes in color, odor, or texture.
  • Store in a cool, dry place away from direct sunlight, humidity, and heat sources.
  • Avoid storage in bathrooms or cars.
  • Consult your pharmacist for specific storage instructions for any medication.

Key Recommendations for Researchers

  • For short-term infusions, solutions at 600 µg/ml are stable for 1 hour in PVC bags and sets at room temperature [1].
  • For refrigerated storage of higher concentration solutions, use 0.9% Sodium Chloride and note the limited 4-6 hour stability window even at 4°C [1].
  • Always use a stability-indicating HPLC-UV method to accurately monitor this compound concentration and detect the formation of the toxic degradation product, daunorubicin [1].

References

Zorubicin concentration stability relationship

Author: Smolecule Technical Support Team. Date: February 2026

Zorubicin Stability Data and Preparation

The stability of this compound is highly dependent on its concentration and the diluent used. The following table consolidates the key quantitative findings from a stability study [1].

Concentration (µg/ml) Diluent Storage Conditions Stability Duration Key Findings & Notes
600 5% Dextrose or 0.9% Sodium Chloride Simulated 1-hour infusion via PVC set Stable No substantial drug loss observed during the infusion period [1].
1000 0.9% Sodium Chloride (0.9% NaCl) 4°C, protected from light 6 hours Demonstrates superior stability in saline, partly attributed to a more favorable pH [1].
1000 5% Dextrose 4°C, protected from light 4 hours Less stable than in saline under identical conditions [1].
250 0.9% Sodium Chloride or 5% Dextrose 4°C, protected from light Highly Unstable Significant degradation occurred within the 24-hour study period [1].

Critical Note: The primary degradation product of this compound is daunorubicin, a compound known to be more cardiotoxic than the parent drug. Adhering to stability guidelines is therefore critical for both experimental integrity and safety [1].

Detailed Experimental Protocol

This protocol is adapted from the stability-indicating study to help you validate or apply these findings [1].

  • Reconstitution & Dilution
    • Reconstitute this compound (commercial product Rubidazone) and dilute to the desired concentration (e.g., 1000 µg/ml for storage studies) using either 0.9% Sodium Chloride Injection (0.9% NaCl) or 5% Dextrose Injection [1].
  • Container & Storage
    • Transfer the admixture into poly(vinyl chloride) (PVC) infusion bags.
    • Store the bags at refrigerated temperature (4°C) and in the dark to minimize degradation [1].
  • Stability-Indicating Assay
    • Use a stability-indicating high-performance liquid chromatographic (HPLC) assay with ultraviolet (UV) detection to quantify this compound concentration over time.
    • This method is essential as it can distinguish intact this compound from its degradation products, such as daunorubicin [1].

Frequently Asked Questions (FAQs)

Q1: Why is this compound more stable in saline than in dextrose? The superior stability in 0.9% sodium chloride is linked to a difference in pH. This compound is particularly susceptible to degradation in acidic conditions, and a decrease in pH adversely affects its stability. Dextrose solutions typically have a lower pH than saline, contributing to faster degradation [1].

Q2: What is the primary degradation product, and why is it a concern? this compound rapidly converts to daunorubicin. This is a major concern because daunorubicin is documented to have greater cardiotoxicity than the parent drug, this compound. Preventing degradation is crucial for patient safety in a clinical context and for data accuracy in research [1].

Q3: Can I pre-prepare and freeze this compound admixtures to save time? The available study only addresses refrigerated storage for up to 24 hours. Freezing is not recommended as its effects on stability are unknown and could lead to precipitation or accelerated degradation. Always prepare admixtures close to their time of use and follow the supported storage conditions [1].

Q4: Are these stability guidelines applicable to other anthracyclines like doxorubicin? No. While both are anthracyclines, different drugs have distinct stability profiles. For example, a concentrated solution of 10 mg/ml of doxorubicin was shown to be stable for 22 days in polypropylene syringes or glass vials at 4-8°C [2]. You must consult stability data specific to each drug.

This compound Stability and Degradation Pathway

The following diagram illustrates the core stability relationship and the critical degradation pathway for this compound, based on the study data.

This compound Stability Decision Pathway

Experimental Workflow for Stability Assessment

For researchers looking to validate stability under their own conditions, the following diagram outlines the core experimental workflow.

Prep Preparation & Storage S1 Reconstitute in 0.9% NaCl or 5% Dextrose Prep->S1 Assay HPLC-UV Analysis A1 Use stability-indicating method Assay->A1 Data Data Interpretation D1 Concentration vs. time profile Data->D1 S2 Dilute to target concentration S1->S2 S3 Store in PVC bags at 4°C in the dark S2->S3 S3->Assay A2 Monitor for parent drug and degradants A1->A2 A2->Data D2 Identify stable conditions D1->D2

Stability Testing Workflow

References

Zorubicin degradation product identification HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific issues you might encounter:

  • Q1: What are the common degradation products I should look for? While specific pathways for zorubicin are less documented, research on its analog doxorubicin is highly informative. Under stress conditions, major degradation pathways involve modifications to the aglycone and sugar moieties. You should monitor for products resulting from:

    • Hydrolysis: Formation of aglycone derivatives, similar to 7-deoxydehydrodoxorubicinone identified from doxorubicin acid hydrolysis [1].
    • Thermal Degradation: A major thermal degradant with a mass-to-charge ratio (m/z) of 530 has been identified in doxorubicin and its expired formulations [1].
    • Oxidation: (Poly)hydroxylation and other oxidative changes to the molecule are common [2].
  • Q2: My method cannot separate the main peak from its degradants. How can I improve resolution? This is a common challenge in stability-indicating methods. You can optimize the chromatographic conditions based on successful protocols:

    • Adjust the Mobile Phase: A mixture of a buffer (e.g., 0.05 mM ammonium acetate) with methanol and acetonitrile in an isocratic elution mode has been effectively used to separate doxorubicin and its two impurities within 10 minutes [3].
    • Consider Column Chemistry: Using a C18 column, such as an X-Terra C18 (100mm x 4.6mm, 3.5 µm), can provide a good baseline separation of the drug from its organic impurities and forced degradation products [3].
  • Q3: My degradation studies are not showing significant changes. What could be wrong? Ensure you are applying sufficiently harsh but relevant stress conditions to force degradation. The table below summarizes effective stress conditions used for doxorubicin, which you can adapt for this compound.

Experimental Protocol: Forced Degradation Study

This workflow, adapted from published studies on anthracyclines, will help you generate and identify degradation products [1] [3]. The diagram below outlines the logical sequence of a forced degradation study.

workflow cluster_stress Stress Conditions Start Start: Prepare this compound Solution Stress Apply Stress Conditions Start->Stress Analyze Analyze Stressed Samples with HPLC-DAD-MS Stress->Analyze Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Split and Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base expose to Oxidative Oxidative Stress (e.g., H₂O₂) Stress->Oxidative different Thermal Thermal Stress (e.g., 70°C) Stress->Thermal conditions Photolytic Photolytic Stress Stress->Photolytic Compare Compare with Control Analyze->Compare Identify Identify Degradation Products Toxicity In vitro Toxicity Assessment (Optional) Identify->Toxicity For major products Compare->Identify

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as methanol or the mobile phase [3] [4].
  • Stress Conditions: Subject aliquots of the drug solution to various stress conditions. The table below provides specific parameters from doxorubicin studies that you can use as a starting point for this compound.
  • Analysis: Analyze the stressed samples using your optimized HPLC-DAD-MS method. Monitor for the appearance of new peaks in the chromatogram and a decrease in the main this compound peak [1] [3].
  • Identification: Use the mass spectrometry data to identify the degradation products. Key parameters to note include:
    • Mass-to-charge ratio (m/z): Accurately determine the molecular mass of the degradants [1] [2].
    • MS/MS fragmentation patterns: Use these patterns to elucidate the structure of the transformation products and distinguish between isobaric species [2].
  • Toxicity Assessment (Optional but Recommended): For major degradation products, consider conducting in vitro cytotoxicity assays (e.g., on mononuclear cells) to evaluate their potential biological impact, as some degradants remain highly toxic [1] [2].

Stress Conditions and Expected Outcomes

The table below summarizes stress conditions successfully applied to doxorubicin to guide your experiments with this compound.

Stress Condition Typical Parameters Observed Degradation (for Doxorubicin) Key Degradants / m/z
Acid Hydrolysis 0.1M HCl [1] Significant degradation [1] [3] 7-deoxydehydrodoxorubicinone [1]
Base Hydrolysis 0.1M NaOH [1] Significant degradation [1] [3] Not specified in results
Oxidative Stress Hydrogen peroxide (H₂O₂) [1] [3] Significant degradation [1] [3] (Poly)hydroxylated forms, loss of sugar moiety [2]
Thermal Stress Elevated temperature (e.g., 70°C) [1] Major degradation, also found in expired drugs [1] Major product (m/z 530) [1]
Photolytic Stress UV light exposure [1] Degradation observed [1] Not specified in results

Critical Troubleshooting Notes

  • Stability of Degradants: Be aware that some degradation products may be unstable. Analyze samples immediately after stress treatment to avoid missing transient products.
  • Method Validation: Ensure your final HPLC method is validated for specificity, precision, accuracy, and linearity according to ICH guidelines to confirm it is stability-indicating [3] [5].
  • Column and Mobile Phase: The combination of a C18 column with a buffered mobile phase containing acetonitrile and methanol is a robust starting point for method development for anthracycline drugs [3] [5].

References

Zorubicin compatibility different infusion solutions

Author: Smolecule Technical Support Team. Date: February 2026

Zorubicin Compatibility & Stability Guide

Q: What is the compatibility of this compound with different intravenous solutions and containers?

This compound demonstrates varying stability in different intravenous solutions and polyvinyl chloride (PVC) infusion bags. Key factors include the concentration of the drug and the type of solution. The data below is derived from a stability and compatibility study [1].

Table: this compound Stability in Intravenous Solutions and PVC Bags at 4°C [1]

Concentration Solution Stability Duration Key Findings & Notes
600 µg/mL 5% Dextrose or 0.9% Sodium Chloride 1 hour Stable during simulated infusion over 1 hour using PVC bags and administration sets.
250 µg/mL 5% Dextrose or 0.9% Sodium Chloride Unstable Highly unstable at this concentration after 24 hours of storage.
1000 µg/mL 0.9% Sodium Chloride (Saline) 6 hours More stable in saline than in dextrose at this concentration.
1000 µg/mL 5% Dextrose 4 hours Less stable in dextrose compared to saline.

Key Risk: The dominant degradation product of this compound is daunorubicin, which is known to be more cardiotoxic than the parent drug. This makes adherence to stability guidelines critical [1].


Experimental Protocol: Stability Testing in Infusion Solutions

This methodology is adapted from the cited study for researchers to verify or conduct similar compatibility tests [1].

1. Solution Preparation

  • Reconstitute and dilute this compound to the target concentrations (e.g., 250, 600, and 1000 µg/mL) in 5% Dextrose Injection and 0.9% Sodium Chloride Injection ( saline) [1].

2. Container and Storage

  • Transfer the prepared admixtures into PVC infusion bags [1].
  • Store the bags at 4°C (refrigerated temperature) in the dark to prevent light-induced degradation. The study assessed stability over a 24-hour period [1].

3. Stability-Indicating Assay

  • Use a stability-indicating high-performance liquid chromatographic (HPLC) assay with ultraviolet (UV) detection to quantify this compound concentrations in the admixtures [1].
  • This method is crucial as it can distinguish between intact this compound and its degradation products, such as daunorubicin [1].

4. Data Collection and Analysis

  • Analyze samples at predetermined time points.
  • Monitor for both the loss of this compound and the appearance of daunorubicin.
  • Note that a decrease in pH was linked to adversely affecting this compound's stability [1].

The workflow for this experimental protocol can be visualized as follows:

Start Start Prep 1. Prepare Solutions (250, 600, 1000 µg/mL) in Dextrose & Saline Start->Prep Container 2. Transfer to PVC Bags Prep->Container Store 3. Refrigerate at 4°C in the Dark Container->Store Test 4. Analyze with HPLC (Stability-Indicating Assay) Store->Test Analyze 5. Monitor this compound Loss & Daunorubicin Formation Test->Analyze Risk Degradation Detected? Analyze->Risk End Record Stability Timeframe Risk->End No Risk->End Yes

Experimental Workflow for this compound Stability Testing


Researcher FAQs

Q: Why does this compound's stability differ between saline and dextrose solutions? The difference is partially explained by changes in pH. A decrease in pH, which may occur more readily in dextrose solutions, adversely affects this compound's stability and accelerates its conversion to daunorubicin [1].

Q: What is the primary safety concern with this compound degradation? The primary concern is its rapid conversion to daunorubicin, a compound associated with greater cardiotoxicity than the parent drug. Using admixtures beyond their stable timeframe could inadvertently increase patient exposure to this toxic metabolite [1].

Q: The available data is from 1996. Where can I find more current information?

  • Search Scientific Databases: Perform a direct search on platforms like PubMed and PMC using terms such as "this compound stability," "anthracycline compatibility," and "infusion solution stability."
  • Consult Official Sources: Refer to the latest version of the product's official prescribing information (package insert) if it is still commercially available.
  • Review Recent Literature: Look for review articles on anthracycline drugs, as they may contain updated sections on formulation and stability.

References

Zorubicin administration set material compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Compatibility Reference Data

The table below summarizes key stability findings for Zorubicin in intravenous solutions and PVC containers from a peer-reviewed study [1].

Parameter Condition 1: 0.9% Sodium Chloride (1000 µg/ml) Condition 2: 5% Dextrose (1000 µg/ml) Condition 3: Lower Concentration (250 µg/ml)
Container Material Polyvinyl Chloride (PVC) Polyvinyl Chloride (PVC) Polyvinyl Chloride (PVC)
Storage Temperature 4°C (refrigerated, in the dark) 4°C (refrigerated, in the dark) 4°C (refrigerated, in the dark)
Stability Duration 6 hours 4 hours Highly unstable in both solutions
Key Degradation Product Daunorubicin (noted as more cardiotoxic) Daunorubicin (noted as more cardiotoxic) Daunorubicin (noted as more cardiotoxic)
In-Use Infusion (600 µg/ml) No substantial drug loss over 1-hour infusion via PVC administration set No substantial drug loss over 1-hour infusion via PVC administration set Not applicable

> Important Note: The data in the table above is from a study published in 1996 [1]. Drug formulation and material science may have advanced since then, so it is strongly recommended to consult the most current manufacturer's prescribing information for clinical use.

Experimental Protocol: Stability Assessment in Infusion Systems

This methodology is based on the procedures described in the 1996 study, which used a stability-indicating HPLC assay to evaluate this compound [1].

  • Admixture Preparation:

    • Reconstitution: Reconstitute this compound according to the manufacturer's instructions.
    • Dilution: Dilute the reconstituted drug to the desired final concentration (e.g., 600 µg/ml for simulated infusion, or 250 µg/ml and 1000 µg/ml for storage stability) in 5% Dextrose Injection or 0.9% Sodium Chloride Injection (0.9% NaCl).
    • Container: Transfer the admixture into a PVC infusion bag.
  • Storage Conditions:

    • Store the prepared bags at a refrigerated temperature (4°C) and protect from light for up to 24 hours.
    • Sample the admixture at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) for analysis.
  • Simulated Infusion:

    • Use a PVC intravenous administration set to infuse the admixture (e.g., at 600 µg/ml concentration) over a 1-hour period.
    • Collect samples from the efflux of the administration set at the start, middle, and end of the infusion period.
  • Stability-Indicating Assay:

    • Analyze all collected samples using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) detection.
    • The method should be able to separate and quantify this compound and its primary degradation product, Daunorubicin.

The following diagram illustrates the experimental workflow for assessing this compound stability:

workflow Start Start: Prepare this compound Admixture A1 Reconstitute Drug Start->A1 A2 Dilute in IV Fluid (0.9% NaCl or 5% Dextrose) A1->A2 A3 Transfer to PVC Bag A2->A3 B Apply Storage or Infusion Condition A3->B C1 Storage Stability Test B->C1 C2 Infusion Compatibility Test B->C2 D1 Store at 4°C in Dark C1->D1 E1 Sample at Time Points (0, 2, 4, 6, 8, 24h) D1->E1 F HPLC-UV Analysis E1->F D2 Infuse via PVC Set over 1h C2->D2 E2 Sample from Set Efflux (Start, Middle, End) D2->E2 E2->F G Quantify this compound and Daunorubicin F->G End End: Determine Stability G->End

Frequently Asked Questions (FAQ)

What is the primary degradation product of this compound, and why is it a concern? this compound rapidly converts to Daunorubicin [1]. This is a critical safety concern because Daunorubicin is known to be more cardiotoxic than the parent drug [1].

Why is this compound more stable at a higher concentration (1000 µg/ml) than at a lower one (250 µg/ml)? The superior stability at higher concentrations in 0.9% NaCl can be partially explained by differences in the final pH of the admixture [1]. This compound stability is highly sensitive to pH, and a decrease in pH adversely affects its stability [1].

What is the recommended intravenous fluid for this compound admixtures? Based on the stability data, 0.9% Sodium Chloride Injection is preferred over 5% Dextrose for admixtures at a concentration of 1000 µg/ml, as it provides a longer stability window (6 hours vs. 4 hours at 4°C) [1]. Always follow the manufacturer's current instructions.

Are there any known acute cardiac rhythm disturbances associated with this compound infusion? Yes, one study monitoring patients during IV infusion noted heartbeat irregularities, including sinus tachycardia and ventricular ectopic beats (VEBs) [2]. These were most prominent during the first administration and were generally reversible, not typically requiring cessation of therapy [2].

References

Zorubicin light sensitivity storage requirements

Author: Smolecule Technical Support Team. Date: February 2026

Doxorubicin Light Sensitivity & Storage

Doxorubicin is highly sensitive to light, which can lead to drug degradation or alter its biological activity. The table below summarizes the key findings from recent literature.

Aspect Key Findings
General Light Sensitivity Intrinsic chromophore; absorbs visible light (max absorption ~465 nm) leading to photodegradation and reactive oxygen species (ROS) generation [1] [2] [3].
Storage & Handling Protect from light during storage (retain in original carton), after reconstitution, and during administration [4]. Unstable under alkaline hydrolysis, acid hydrolysis at high temps, and oxidative conditions [5].
Consequence: Degradation Exposure to light, peroxide, and hydrolytic conditions leads to multiple degradation products [5].
Consequence: Altered Bioactivity Light exposure can be used intentionally to enhance cytotoxicity via photoactivation, increasing anticancer effects and ROS generation [1] [6] [3].

Experimental Protocols for Light Interaction Studies

Here are detailed methodologies for two key types of experiments cited in the literature.

Protocol 1: Quantifying Light-Induced ROS Generation

This method measures the reactive oxygen species produced when doxorubicin is irradiated [1].

  • Sample Preparation: Prepare a 2 mM stock solution of doxorubicin in PBS with 5% DMSO. Create working solutions at various concentrations (e.g., 5, 10, 20, 40 µM) in PBS prepared with D₂O (to enhance singlet oxygen detection).
  • Probe Addition:
    • For Singlet Oxygen (¹O₂): Add the ABMDMA probe to the sample wells.
    • For Peroxides (e.g., H₂O₂): Add a working solution of Amplex Red and Horseradish Peroxidase (HRP) to the samples.
  • Irradiation: Expose the multiwell plate to a cold white LED light source (e.g., irradiance of 24 mW/cm²). Maintain a control plate in the dark.
  • Measurement & Analysis:
    • For ABMDMA, measure the decrease in absorbance at 380 nm after irradiation. The decrease is proportional to singlet oxygen produced.
    • For Amplex Red, measure the increase in absorbance at 560 nm after incubation. Compare to an H₂O₂ standard curve to quantify peroxide concentration.
Protocol 2: Assessing Light-Enhanced Cytotoxicity (Photochemotherapy)

This protocol tests the combined effect of doxorubicin and light on cancer cells [1] [3].

  • Cell Culture: Grow target cancer cells (e.g., Jurkat leukemia, MDA-MB-231 breast cancer) in appropriate media (e.g., RPMI 1640 with 10% FBS) at 37°C and 5% CO₂.
  • Drug Incubation: Treat exponentially growing cells with a range of doxorubicin concentrations (e.g., 1.25–40 µM) for a set period (e.g., 2.5 hours).
  • Irradiation: After incubation, wash the cells with PBS. Irradiate the cell culture plates using a blue LED light source (e.g., 470 nm wavelength) [3] or a broad-spectrum visible light source [1]. Control cells should be kept in the dark.
  • Viability Assessment: Post-irradiation, measure cell viability using a standard assay like the XTT assay [7] after a further incubation period (e.g., 24 hours).

FAQs for Troubleshooting

Q1: My doxorubicin solution changed color after being left on the bench. What happened? This is a classic sign of photodegradation. The doxorubicin molecule has decomposed due to exposure to ambient light, which very likely alters its potency and stability. You should discard this solution and prepare a new one, ensuring it is protected from light at all times (e.g., using amber vials or wrapping containers in aluminum foil) [4] [5].

Q2: I am trying to replicate photochemotherapy results, but my cytotoxicity is low. What should I check?

  • Light Source Wavelength: Confirm your light source emits at the correct wavelength. Doxorubicin has maximum absorption in the blue spectrum (~465-470 nm). Using an incorrect wavelength will not effectively activate the drug [3].
  • Irradiance and Timing: Verify the power output (irradiance in mW/cm²) of your light source and the duration of exposure. These parameters are critical for achieving the desired photochemical effect [1].
  • Drug Incubation Time: Ensure the doxorubicin incubation period before irradiation is sufficient for the drug to be taken up by the cells but not so long that it causes excessive baseline toxicity without light [1].

Q3: Why is light protection required for doxorubicin even though light can enhance its cancer-killing effects? This is a key distinction between uncontrolled degradation and controlled activation.

  • Uncontrolled Exposure: During storage and handling, unintended light exposure causes random molecular breakdown. This leads to a loss of potency, unknown degradation products, and unpredictable effects [4] [5].
  • Controlled Activation: In photochemotherapy, light is applied intentionally and locally to the tumor area after the drug has been administered, ensuring a specific and therapeutic effect [1] [7]. Protecting the drug beforehand is essential to guarantee its integrity for this controlled process.

Experimental Workflow and Activation Pathway

The following diagrams illustrate the experimental workflow for a photodegradation study and the mechanism of light-activated doxorubicin.

G Start Start Experiment Prep Prepare Doxorubicin Solutions (Protect from light) Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples Stress->Analyze Light Photolysis (e.g., UV/VIS Light) Stress->Light Hydrolysis Hydrolysis (Acid/Base/Neutral) Stress->Hydrolysis Oxidation Oxidation (H₂O₂) Stress->Oxidation Heat Thermal Stress->Heat End Interpret Data Analyze->End HPLC HPLC/LC-MS Analysis Analyze->HPLC MS Mass Spectrometry (Degradant ID) Analyze->MS Bioassay Bioassay (Cytotoxicity) Analyze->Bioassay

Doxorubicin Photodegradation Study Workflow

G Light Light Irradiation (~470 nm) Dox Doxorubicin (Chromophore/Ground State) Light->Dox Absorbs DoxStar Excited Doxorubicin Dox->DoxStar Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Peroxides) DoxStar->ROS Type I/II Reaction Damage Cellular Damage (DNA, Proteins, Membranes) ROS->Damage Death Necrotic Cell Death Damage->Death EnhancedEffect Enhanced Cytotoxic Effect Death->EnhancedEffect

Pathway of Light-Activated Doxorubicin Cytotoxicity

References

Zorubicin versus idarubicin AML clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Anthracyclines in AML Induction Therapy

The standard intensive induction chemotherapy for fit AML patients is the "7+3" regimen, which consists of 7 days of continuous cytarabine infusion and 3 days of an anthracycline [1] [2]. The choice of anthracycline is a critical variable. The table below summarizes key clinical outcomes from recent studies comparing Idarubicin, Doxorubicin, and high-dose Daunorubicin.

Anthracycline Complete Remission (CR) Rate Refractory Disease Rate Overall Survival (OS) & Disease-Free Survival (DFS) Key Safety Profile Cost (Relative)
Idarubicin (IDR) 66.7% (after 1st course) [3]; 68.7% [1] 16.8% [3]; Lower than DNR (10% vs 25%) [2] No significant difference vs DXR or HDD in multiple studies [1] [3] Comparable cardiotoxicity and induction mortality to HDD [3]; Febrile neutropenia and severe septicemia common [1] Significantly higher than DXR [1]
Doxorubicin (DXR) 67.1% [1] Data not specifically reported No significant difference vs IDR [1] Cardiotoxicity (23.7%); Neutropenic fever universal [1] Significantly lower than IDR [1]
High-Dose Daunorubicin (HDD) 61.1% (after 1st course) [3] 20.7% [3] No significant difference vs IDR in long-term OS [3] Comparable cardiotoxicity and induction mortality to IDR [3] Data not available in search results

Detailed Experimental Protocols

To ensure reproducibility of clinical findings and preclinical research, below are the standard methodologies for evaluating anthracycline efficacy and safety in AML.

Clinical Trial Design for Induction Therapy (The "7+3" Regimen)

The following protocol is typical for Phase III randomized controlled trials (RCTs) comparing anthracyclines in newly diagnosed AML patients [1] [2].

  • Patient Population: Adults (e.g., 18-60 years) with newly diagnosed, previously untreated de novo AML (excluding acute promyelocytic leukemia).
  • Induction Regimen:
    • Cytarabine: 100-200 mg/m² daily via continuous intravenous (IV) infusion for 7 days.
    • Anthracycline: Administered via IV bolus for 3 days. Standard doses are:
      • Idarubicin: 12 mg/m²/day [1] [2]
      • Doxorubicin: 45-50 mg/m²/day [1]
      • Daunorubicin: 60-90 mg/m²/day [3]
  • Response Assessment: Complete Remission (CR) is evaluated after bone marrow recovery. CR is strictly defined as:
    • Bone marrow blasts <5%
    • Absence of circulating blasts
    • Neutrophil count >1.0 × 10⁹/L
    • Platelet count >100 × 10⁹/L
    • No evidence of extramedullary disease [1] [2]
Mechanism of Action Assay (Topoisomerase II Inhibition)

This in vitro assay evaluates the primary cytotoxic mechanism of anthracyclines.

  • Principle: Anthracyclines stabilize the cleavable complex between Topoisomerase II (Topo II) and DNA, leading to double-strand breaks and apoptosis.
  • Procedure:
    • Cell Culture: Use a human leukemia cell line (e.g., HL-60 or KG-1).
    • Drug Exposure: Treat cells with serial dilutions of the anthracycline (e.g., IDR, DXR) for a defined period (e.g., 1-4 hours).
    • DNA Break Detection: Lyse cells and use an electrophoretic method (like the comet assay) or immunofluorescence to quantify DNA-protein crosslinks and double-strand breaks.
    • Apoptosis Measurement: Confirm downstream effects via flow cytometry using Annexin V/PI staining after 24-48 hours [4] [5] [6].

Mechanisms of Action and Toxicity

The efficacy and dose-limiting toxicities of anthracyclines stem from distinct but interconnected biological pathways. The following diagram illustrates the core mechanisms of anthracycline action and toxicity.

G cluster_anti Primary Anticancer Mechanisms cluster_tox Key Toxicity Mechanisms (Cardiotoxicity) A1 Anthracycline (e.g., IDR, DXR) A2 Intercalates into DNA A1->A2 B1 Anthracycline A3 Inhibits Topoisomerase II & DNA Re-ligation A2->A3 A4 DNA Double-Strand Breaks A3->A4 A5 Cell Cycle Arrest & Apoptosis A4->A5 B2 Metabolized to Semiquinone Radical B1->B2 B3 Reactive Oxygen Species (ROS) Generation B2->B3 B3->A4 Secondary Contribution B4 Oxidative Stress in Cardiomyocytes B3->B4 B5 Lipid Peroxidation DNA Damage Mitochondrial Dysfunction B4->B5 B6 Cardiomyocyte Apoptosis & Cardiac Dysfunction B5->B6

The diagram above shows two primary pathways. In the nucleus, anthracyclines intercalate into DNA and inhibit Topoisomerase II, causing irreversible DNA damage that triggers apoptosis in rapidly dividing cancer cells [4] [5] [6]. Simultaneously, in cardiomyocytes, drug metabolism generates Reactive Oxygen Species (ROS); due to lower antioxidant defenses in heart cells, this leads to oxidative stress, mitochondrial damage, and ultimately cardiotoxicity [4] [7].

Conclusion for Drug Development

For researchers in oncology and drug development, the evidence indicates that while idarubicin may offer a higher complete remission rate after one induction course compared to daunorubicin, this does not consistently translate into a long-term overall survival benefit [3] [2]. Compared to doxorubicin, idarubicin shows comparable efficacy but at a significantly higher cost [1].

The search for anthracyclines with a better therapeutic index continues. Current strategies to mitigate the dose-limiting cardiotoxicity include developing liposomal formulations [4] [7] and investigating the cardioprotective agent dexrazoxane, which appears to act through iron chelation or Topoisomerase IIβ inhibition [4].

References

Anthracycline Comparison in Acute Myeloid Leukemia (AML)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and survival outcomes for idarubicin compared to other anthracyclines, primarily in the context of induction therapy for newly diagnosed AML.

Anthracycline Common Dosing in Induction (3+7) Comparative Complete Remission (CR) Rate Comparative Survival Outcomes Key Considerations

| Idarubicin | 12 mg/m² for 3 days [1] | Higher CR vs. Daunorubicin (45-50 mg/m²): • 71% vs 58% (P=0.03) [2] • Meta-analysis favored IA [1] | Improved survival in some studies: • Meta-analysis showed superior OS for IA vs DA [1] • Long-term follow-up of one trial confirmed survival benefit [3] | • Deeper, more prolonged myelosuppression [1] • Associated with longer agranulocytosis in consolidation [4] | | Daunorubicin | 45-60 mg/m² for 3 days [1] | Lower CR vs. Idarubicin (12 mg/m²) in some studies [2] | • No significant survival difference vs. idarubicin in updated analysis of some trials [3] | • A cornerstone of AML therapy; often the comparator in trials | | Doxorubicin | Not fully specified in results | Comparable CR to Idarubicin: • Retrospective study found no significant difference in CR, DFS, or OS [5] | • No significant difference in DFS or OS vs. idarubicin [5] | • Significantly lower cost than idarubicin [5] | | Aclarubicin| Not fully specified in results | • Effective in treating de novo AML [6] • As second-line treatment, led to a 23% increase in 5-year OS [6] | • Superior survival in relapsed/refractory AML patients [6] | • Lacks cardiotoxicity [6] • Can be administered after max dose of doxorubicin/idarubicin [6] |

Experimental Protocols and Key Methodologies

The comparative data in the table above is largely derived from clinical trials using standardized induction therapy protocols for AML.

  • Standard Induction Protocol ("3+7"): Patients receive an anthracycline intravenously for the first 3 days and continuous infusion cytarabine (100-200 mg/m²) for 7 days [1].
  • Assessment of Remission: Complete Remission (CR) is morphologically defined as the presence of <5% blasts in the bone marrow, accompanied by recovery of peripheral blood counts [4].
  • Consolidation Therapy: After achieving CR, patients typically receive consolidation chemotherapy to eliminate residual disease. Studies have investigated high-dose cytarabine alone versus high-dose cytarabine combined with idarubicin [4].

Mechanisms of Anthracycline Action

Different anthracyclines have distinct mechanisms of action, which can influence both their efficacy and side-effect profiles. The following diagram illustrates the primary pathways.

G cluster_1 Primary Cytotoxic Mechanisms cluster_2 Outcomes Anthracyclines Anthracycline Exposure ChromatinDamage Chromatin Damage (Histone Eviction) Anthracyclines->ChromatinDamage DNADamage DNA Damage (TopoII Poisoning) Anthracyclines->DNADamage AntiTumorEffect Anti-Tumor Efficacy ChromatinDamage->AntiTumorEffect e.g., Aclarubicin DNADamage->AntiTumorEffect e.g., Doxorubicin SideEffects Side Effects (Cardiotoxicity, t-MNs) DNADamage->SideEffects Major driver Note Note: Most anthracyclines combine both mechanisms in varying degrees. DNADamage->Note

This mechanistic understanding explains key differences:

  • Aclarubicin primarily causes chromatin damage, which is sufficient for potent anti-cancer activity while avoiding DNA damage-linked cardiotoxicity [6].
  • Doxorubicin and Daunorubicin are classical anthracyclines that act as Topoisomerase II poisons, causing significant DNA damage linked to higher risks of cardiotoxicity and secondary malignancies [6].
  • Idarubicin is a derivative of daunorubicin but has a distinct metabolic profile and longer half-life, which may contribute to its efficacy [7].

Interpretation and Context for Professionals

For researchers and clinicians, the choice of anthracycline involves balancing efficacy, toxicity, and patient-specific factors.

  • Idarubicin vs. Daunorubicin: While some studies and a meta-analysis show a potential advantage for idarubicin in CR rates and overall survival [2] [1], this is not universal. The choice may depend on the specific treatment protocol and patient population.
  • The Cost-Efficacy Balance: When efficacy appears comparable, as between idarubicin and doxorubicin in one study, cost becomes a significant factor for healthcare systems [5].
  • Future Directions - Aclarubicin: The unique profile of aclarubicin, which uncovers chromatin damage from DNA damage, presents a promising strategy to mitigate cardiotoxicity. An international phase III study is planned to integrate it into the treatment of relapsed/refractory AML [6].

References

Zorubicin anthracycline cardiotoxicity comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardiotoxicity of Anthracyclines

The table below summarizes key comparative data on the cardiotoxicity and efficacy of different anthracycline formulations, based on clinical trials and meta-analyses.

Anthracycline Agent Relative Cardiotoxicity (vs. Doxorubicin) Key Supporting Evidence Efficacy Compared to Doxorubicin
Doxorubicin (Conventional) Baseline (Reference) N/A N/A
Epirubicin Less cardiotoxic Network meta-analysis suggests a trend towards reduced cardiac events [1] Comparable efficacy in metastatic breast cancer [1]
Liposomal Doxorubicin (PLD) Significantly less cardiotoxic Phase III trial: Risk of cardiotoxicity significantly lower (HR: 3.16; 95% CI: 1.58–6.31; P<0.001) [2]. Meta-analysis confirms trend [1]. Comparable progression-free survival in metastatic breast cancer (6.9 vs. 7.8 months; HR: 1.00) [2]

Molecular Mechanisms of Anthracycline Cardiotoxicity

The cardiotoxicity of anthracyclines like doxorubicin involves multiple interconnected pathways, with Topoisomerase IIβ (Top2β) inhibition playing a central role [3] [4]. The diagram below illustrates the key mechanisms.

G cluster_primary Primary Mechanisms cluster_downstream Downstream Pathological Consequences DOX Doxorubicin (DOX) Top2Beta Inhibition of Topoisomerase IIβ (Top2β) DOX->Top2Beta Intercalation DNA Intercalation DOX->Intercalation OxStress Oxidative Stress & ROS DOX->OxStress Also contributes via     DNADamage Formation of Stable Top2β-DOX-DNA Complex Top2Beta->DNADamage DSB DNA Double-Strand Breaks (DSBs) DNADamage->DSB Senescence Cellular Senescence & Accelerated Aging DSB->Senescence CellDeath Cardiomyocyte Death (Apoptosis & Necrosis) DSB->CellDeath Intercalation->DNADamage MitoDysfunction Mitochondrial Dysfunction OxStress->MitoDysfunction OxStress->CellDeath MitoDysfunction->CellDeath

Key mechanistic insights supported by experimental data include:

  • Top2β-Mediated DNA Damage: Doxorubicin forms a stable ternary complex with Top2β and DNA, preventing DNA re-ligation and causing double-strand breaks. This is considered a unifying mechanism for cardiotoxicity [3] [4].
  • Oxidative Stress: Doxorubicin induces reactive oxygen species (ROS) through redox cycling and iron chelation, leading to lipid peroxidation and damage to cellular structures [5] [6].
  • Mitochondrial Dysfunction: The drug accumulates in mitochondria due to its high affinity for cardiolipin, disrupting the electron transport chain, reducing ATP production, and promoting the opening of the mitochondrial permeability transition pore (MPTP), leading to cell death [5] [7].
  • Cellular Senescence: Recent evidence indicates that doxorubicin triggers an accelerated aging phenotype in the heart, characterized by increased cellular senescence, similar to changes seen in aged hearts [4].

Experimental Models and Protocols

Research on anthracycline cardiotoxicity utilizes a range of models, from in vitro systems to in vivo animal studies.

  • Isolated Cardiomyocyte Models

    • Cell Types: Neonatal Rat Ventricular Myocytes (NRVMs) and human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are widely used [3].
    • Protocol Outline: Cells are cultured and then treated with doxorubicin (e.g., 1 µM for 24 hours). Genetic manipulation (overexpression or knockdown of target genes like Igfbp-3) is performed via adenoviral transduction or siRNA prior to doxorubicin exposure to investigate protective pathways [3].
    • Endpoint Assessments: Key readouts include immunofluorescence staining for DNA damage markers (e.g., γ-H2AX), Western blot analysis for protein expression (e.g., Top2β, tubulin), and functional contractility measurements [3].
  • Preclinical Animal Models

    • Species: Rats and mice are commonly used [8].
    • Protocol Outline (Acute Toxicity): A single high-dose injection of doxorubicin (e.g., 18 mg/kg intraperitoneally in rats) is administered to induce acute cardiotoxicity. Protective agents (e.g., dexrazoxane, blueberry extract) can be given before doxorubicin [8].
    • Endpoint Assessments: Serum is collected for biomarkers (Cardiac Troponin T, NT-proBNP). Heart tissue is analyzed for oxidative stress markers (MDA, GSH, SOD), gene/protein expression (qRT-PCR, Western blot), and histopathological examination (H&E staining) [8].

Current and Emerging Cardioprotective Strategies

Several strategies are employed or under investigation to mitigate anthracycline cardiotoxicity.

  • Formulation Strategies

    • Liposomal Doxorubicin: Pegylated liposomal doxorubicin (PLD) uses nanotechnology to encapsulate the drug, enhancing tumor targeting and reducing heart exposure, thereby significantly lowering cardiotoxicity while maintaining anticancer efficacy [9] [2].
  • Pharmacological Interventions

    • Dexrazoxane: The only FDA-approved cardioprotectant for patients at risk. It acts by chelating iron and, crucially, by promoting the degradation of Top2β, thus preventing the formation of the toxic doxorubicin-Top2β-DNA complex [4] [8].
    • Adjunctive Agents: Preclinical studies show promise for natural antioxidants like blueberry extract, which can attenuate oxidative stress and inflammation. Beta-blockers and ACE inhibitors are also used clinically to manage cardiac function [7] [8].
  • Innovative Therapeutic Approaches

    • Mitochondrial Transplantation: An emerging strategy that involves directly delivering healthy mitochondria to injured cardiomyocytes to restore energy production and improve function in preclinical models [7].

References

Zorubicin CYP2J2 inhibition versus other anthracyclines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Anthracycline-CYP2J2 Interaction

Anthracycline Binds to CYP2J2 Inhibits AA Metabolism Alters EET Regioisomer Ratio Proposed Binding Mechanism & Notes
Zorubicin (ZRN) [1] [2] Yes (confirmed via FP) [1] Yes (less potent than DOX) [2] No [2] Shares a binding site with ebastine [1]. Likely stabilizes via electrostatic interactions with glutamate/aspartate residues [1].
Doxorubicin (DOX) [1] [2] Yes (confirmed via FP) [1] Yes [1] [2] Yes (via its metabolite, 7-de-aDOX) [2] Its primary metabolite, 7-deoxydoxorubicin aglycone (7-de-aDOX), binds concurrently with AA to alter the enzyme's site of metabolism [2].
5-Iminodaunorubicin (5-IDN) [1] [2] Yes (confirmed via FP) [1] Yes [1] [2] No [2] The imine substitution on the C-ring reduces quinone-mediated reactive oxygen species (ROS) formation, but it still inhibits CYP2J2 [1] [2].
Aclarubicin (ACL) [1] Yes (strongest binder in FP assay) [1] Information missing Information missing Despite having large bulky groups, it binds most tightly, stabilized by salt bridge interactions with the enzyme [1].

Detailed Experimental Insights

The data in the table is derived from specific, reproducible experimental protocols.

  • Binding Affinity (Fluorescence Polarization): Researchers measured the binding of anthracyclines to CYP2J2 by monitoring the change in fluorescence polarization (FP) as the protein was titrated into a solution of the drug [1] [2]. An increase in polarization indicates binding. This is how aclarubicin was identified as the strongest binder and how it was confirmed that ebastine competes with anthracyclines for the same site [1].

  • Inhibition of AA Metabolism: The inhibition of CYP2J2's natural activity was tested by reconstituting the enzyme system with its redox partner, cytochrome P450 reductase (CPR), in a lipid environment. The production of EETs from arachidonic acid (AA) was then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with and without the anthracycline present [1] [2]. The reduction in EET formation confirmed inhibition [2].

  • Mechanism of Regioisomer Alteration: A key difference between doxorubicin and this compound/5-IDN lies in the formation of a doxorubicin metabolite. CPR metabolizes doxorubicin to 7-deoxydoxorubicin aglycone (7-de-aDOX) [2]. Through a combination of kinetics, binding studies, and molecular dynamics (MD) simulations, researchers demonstrated that 7-de-aDOX can bind simultaneously with AA in the CYP2J2 active site. This alters the orientation of AA, changing the preferred site of epoxidation and thus the ratio of EET regioisomers produced [2]. Since this compound and 5-IDN do not produce a metabolite that behaves this way, they do not alter the regioisomer ratio [2].

Research Context and Significance

To fully understand the significance of the data above, the following biological context is helpful.

  • CYP2J2's Cardioprotective Role: CYP2J2 is a cytochrome P450 enzyme highly expressed in human cardiomyocytes. It metabolizes arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs), which are lipid mediators with proven cardioprotective effects, including anti-inflammatory and vasodilatory properties [1] [3]. Inhibition of this enzyme is considered a novel mechanism contributing to anthracycline cardiotoxicity [1].

  • The Doxorubicin Metabolite Hypothesis: The finding that doxorubicin's metabolite uniquely alters EET ratios provides a plausible explanation for its higher cardiotoxic potential compared to this compound. As different EET regioisomers have varying potencies and biological effects, a shift in their balance could be detrimental to cardiac cells [2].

The following diagram illustrates the summarized mechanism of how anthracyclines like this compound and doxorubicin inhibit CYP2J2 and the key difference in their action.

Interpretation Guide for Researchers

  • Key Difference: For researchers designing safer anthracyclines, the critical finding is that inhibition of CYP2J2 alone may not fully explain cardiotoxicity. The ability of a drug (or its metabolite) to alter the profile of cardioprotective EET regioisomers appears to be a distinct and potentially more critical mechanism, separating doxorubicin from this compound and 5-iminodaunorubicin [2].

  • Evidence Status: Note that while binding and inhibition data is available for several anthracyclines [1], detailed mechanistic studies on the alteration of EET regioisomer ratios have so far only been published for doxorubicin, this compound, and 5-iminodaunorubicin [2]. The effect for others like epirubicin or idarubicin is not confirmed in these studies.

  • Research Applications: This data is crucial for the structure-based design of new anthracycline derivatives. The insights into the binding site (e.g., salt bridges with acidic residues) and the differential effect of metabolites can be used in molecular modeling and dynamics simulations to predict and optimize the cardiac safety profile of novel compounds [1].

References

Zorubicin binding affinity CYP2J2 fluorescence polarization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Comparison

The table below summarizes the binding affinities (Kd values) of various anthracyclines for CYP2J2, as determined by fluorescence polarization (FP) assays. A lower Kd value indicates a stronger binding affinity [1] [2].

Anthracycline Derivative Binding Affinity for CYP2J2 (Kd, μM)
Aclarubicin (ACL) 0.5 ± 0.1
Idarubicin (IDA) 2.8 ± 0.8
5-Iminodaunorubicin (5-IDN) 3.4 ± 0.8
Daunorubicin (DAU) 4.1 ± 1.3
Doxorubicin (DOX) 4.5 ± 1.2
Epirubicin (EPI) 5.3 ± 1.0
Valrubicin (VAL) 5.7 ± 1.4
Zorubicin (ZOR) 6.3 ± 1.8

> Source: Data compiled from Journal of Inorganic Biochemistry, 2022 [1] [2].

From this data, you can see that:

  • Aclarubicin is the most potent binder to CYP2J2.
  • This compound shows the weakest binding affinity among the eight derivatives tested in this study.

Underlying Experimental Protocol

The comparative data was generated using a well-established fluorescence polarization (FP) binding assay. The following workflow outlines the key experimental steps [1] [2]:

G start Start: Titrate CYP2J2 into a fixed concentration of fluorescent anthracycline step1 Excite sample with polarized light start->step1 step2 Measure emitted fluorescence polarization step1->step2 step3 Calculate binding anisotropy (indicates binding) step2->step3 step4 Fit data to determine Binding Affinity (Kd) step3->step4 end Output: Quantitative Kd value for each anthracycline step4->end

Key Protocol Details:

  • Principle: The assay measures the increase in fluorescence polarization (anisotropy) that occurs when a small, fluorescent molecule (like an anthracycline) binds to a much larger protein (CYP2J2), slowing its rotation [1] [3].
  • Specifics: The researchers titrated increasing concentrations of CYP2J2 into a fixed, low concentration (1 µM) of each anthracycline drug. The resulting binding curves were then used to calculate the dissociation constant (Kd) [1] [2].
  • Competitive Binding: The study also found that ebastine, a known CYP2J2 substrate, competitively inhibited anthracycline binding. This suggests that anthracyclines like this compound and ebastine likely share the same binding site on CYP2J2 [1].

Biological Significance of the Binding

The binding of anthracyclines to CYP2J2 is mechanistically significant because it inhibits the enzyme's normal cardioprotective function. The diagram below illustrates this pathway and its inhibition [1] [4] [5]:

G inhibitor This compound / Other Anthracyclines enzyme CYP2J2 Enzyme (in Cardiomyocytes) inhibitor->enzyme Binds & Inhibits invisible metabolites EET Metabolites (e.g., 11,12-EET) enzyme->metabolites substrate Arachidonic Acid (AA) substrate->enzyme Metabolism effects Cardioprotective Effects: Vasodilation, Anti-inflammation, Protection from injury metabolites->effects

This inhibition reduces the production of beneficial EETs, which is proposed as a novel mechanism contributing to anthracycline-induced cardiotoxicity, separate from the classic reactive oxygen species (ROS) model [1] [4].

References

Zorubicin vs. Other Anthracyclines: Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key outcomes from clinical trials comparing Zorubicin with other anthracyclines, primarily Idarubicin, in AML induction therapy.

Intervention & Comparison Complete Remission (CR) Rate Overall Survival (OS) Disease-Free Survival (DFS) Key Safety Findings
This compound (ZRB) vs. Idarubicin (IDR) [1] 60% (ZRB) vs. 73% (IDR); P=0.033 [1] No significant difference between groups [1] Not Reported No significant difference in induction death risk [2]
This compound (ZRB) vs. Idarubicin (IDR) [3] No significant difference [3] No significant difference [3] No significant difference [3] -
Idarubicin (IDR) vs. Daunorubicin (DNR) [2] IDR increased CR rate [2] IDR prolonged OS [2] IDR prolonged DFS [2] IDR increased risk of death on induction and grade 3/4 mucositis [2]
Idarubicin (IDR) vs. Doxorubicin (DOX) [2] IDR improved CR rate [2] Not Reported No significant difference [2] No difference in grade 3/4 cardiac toxicity [2]

Detailed Experimental Protocols

The data in the table above is derived from specific clinical trial designs. Here are the methodologies for the key studies cited:

  • GOELAM Trial (1996) [1]: This multi-institutional randomized trial enrolled 251 patients aged 50-65 with de novo AML. The induction therapy consisted of Cytarabine (Ara-C) at 200 mg/m² via continuous infusion on days 1-7, combined with either:

    • This compound: 200 mg/m² IV, days 1-4.
    • Idarubicin: 8 mg/m² IV, days 1-5. Consolidation therapy was the same for both groups: a single course of high-dose Ara-C and m-AMSA.
  • AML Collaborative Group Overview (1998) [3]: This was a systematic collaborative overview (meta-analysis) of randomized trials using individual patient data. It compared Idarubicin (8-20 mg/m²/day) to other anthracyclines, including Daunorubicin (45-50 mg/m²/day), Doxorubicin (30 mg/m²/day), and this compound (200 mg/m²/day). All patients also received Cytarabine (100-200 mg/m²/day).

  • Cochrane Systematic Review (2015) [2]: This review analyzed 27 randomized controlled trials (RCTs) involving 9,549 patients. It compared the efficacy and safety of Idarubicin against Daunorubicin, Doxorubicin, Mitoxantrone, and this compound in the induction therapy for newly diagnosed AML.

Mechanism of Action and Drug Relationships

The following diagram illustrates the relationship between different anthracyclines and their role in AML therapy, based on the evidence from the search results.

Anthracyclines AML Induction Therapy AML Induction Therapy Anthracycline + Cytarabine (Ara-C) Anthracycline + Cytarabine (Ara-C) AML Induction Therapy->Anthracycline + Cytarabine (Ara-C) Standard Backbone Idarubicin (IDR) Idarubicin (IDR) Anthracycline + Cytarabine (Ara-C)->Idarubicin (IDR) Daunorubicin (DNR) Daunorubicin (DNR) Anthracycline + Cytarabine (Ara-C)->Daunorubicin (DNR) Doxorubicin (DOX) Doxorubicin (DOX) Anthracycline + Cytarabine (Ara-C)->Doxorubicin (DOX) This compound (ZRB) This compound (ZRB) Anthracycline + Cytarabine (Ara-C)->this compound (ZRB) Superior CR vs. DNR/ZRB Superior CR vs. DNR/ZRB Idarubicin (IDR)->Superior CR vs. DNR/ZRB Superior OS vs. DNR Superior OS vs. DNR Idarubicin (IDR)->Superior OS vs. DNR Higher induction death risk Higher induction death risk Idarubicin (IDR)->Higher induction death risk Baseline comparator Baseline comparator Daunorubicin (DNR)->Baseline comparator Lower CR vs. IDR Lower CR vs. IDR Doxorubicin (DOX)->Lower CR vs. IDR This compound (ZRB)->Lower CR vs. IDR No OS difference vs. IDR No OS difference vs. IDR This compound (ZRB)->No OS difference vs. IDR

Evidence Summary and Research Context

  • Limited Role for this compound: The evidence suggests that This compound is less effective than Idarubicin in achieving complete remission [1]. While one large analysis found no significant difference in CR or survival between the two [3], no studies identified this compound as a superior agent.
  • Contemporary Treatment Shifts: It is important to note that the most relevant comparative data for this compound is from the 1990s. The search results indicate that the AML treatment landscape has evolved significantly, with a major shift towards venetoclax-based combinations [4] [5] [6]. One recent network meta-analysis identified azacitidine + venetoclax as one of the most effective regimens for older or unfit AML patients [6].

References

Zorubicin soft tissue sarcoma second-line chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Zorubicin in Soft Tissue Sarcoma: A Historical Look

The search yielded only one relevant study on this compound, published in 1996 [1]. It was a pilot study investigating high-dose this compound in first-line treatment, not second-line. Key findings are summarized below.

Parameter Data from this compound Study (1996)
Study Type/Phase Pilot Study
Line of Therapy First-line
Patient Number 20 (evaluable)
Dosage 600 mg/m² per cycle, divided over 3 days
Overall Response Rate (ORR) 40% (8/20 patients)
Complete Response (CR) 10% (2/20 patients)
Partial Response (PR) 30% (6/20 patients)
Stable Disease (SD) 30% (6/20 patients)
Progressive Disease (PD) 30% (6/20 patients)
Major Toxicity Hematological (Granulocytopenia grade 4)
Cardiotoxicity None observed up to cumulative dose of 3,000 mg/m²

Experimental Protocol Summary: This was an open-label pilot study in adults with advanced soft tissue sarcoma [1]. Patients received this compound at 600 mg/m² per cycle, divided over three days, repeated every four weeks. Cardiac function was monitored via left ventricular ejection fraction measurement before each cycle. The primary focus was on assessing activity (response rate) and safety.

Modern Second-Line Standard of Care

Current clinical practice and research have moved towards other agents, with this compound not mentioned in contemporary literature or clinical trials [2] [3] [4]. The current standard second-line treatments for advanced soft tissue sarcoma (STS) after doxorubicin failure include trabectedin, eribulin, and pazopanib, with selection often guided by histologic subtype [5] [6].

The diagram below summarizes the current decision-making pathway for second-line therapy in advanced soft tissue sarcoma.

G Start Patient with Advanced STS After Doxorubicin Failure Histology Histological Subtype Assessment Start->Histology L_sarcoma L-sarcoma (Liposarcoma & Leiomyosarcoma) Histology->L_sarcoma Non_L_sarcoma Non-L-sarcoma STS Histology->Non_L_sarcoma TRS Translocation-Related Sarcomas Histology->TRS Option1 Eribulin L_sarcoma->Option1  Particularly effective  in liposarcoma Option2 Trabectedin L_sarcoma->Option2 Option4 Gemcitabine + Docetaxel L_sarcoma->Option4  e.g., for leiomyosarcoma Option3 Pazopanib Non_L_sarcoma->Option3 Non_L_sarcoma->Option4  e.g., for leiomyosarcoma TRS->Option2  Especially effective  e.g., myxoid liposarcoma

The table below outlines the key characteristics of these modern agents based on major clinical trials and real-world data.

Drug (Class) Key Approved/Evidence-Based Subtypes Representative Trial Data (Second-line) Common Significant Toxicities
Trabectedin (Alkylating agent) Liposarcoma, Leiomyosarcoma, Translocation-related sarcomas (e.g., myxoid liposarcoma) [5] [6] Improved PFS vs. dacarbazine in L-sarcoma; high activity in TRS [5] Hematological toxicity, liver dysfunction, fatigue [6]
Eribulin (Microtubule inhibitor) Liposarcoma (particularly adipocytic sarcoma) [4] [6] OS benefit vs. dacarbazine in liposarcoma (15.6 vs 8.4 months) [4] Neutropenia, fatigue, peripheral neuropathy [6]
Pazopanib (Multi-targeted TKI) Non-liposarcoma STS (e.g., leiomyosarcoma, synovial sarcoma) [6] [7] Improved PFS vs. placebo (4.6 vs 1.6 months) in non-liposarcoma STS [7] Hypertension, fatigue, liver dysfunction, hair depigmentation [6]

Interpretation & Research Implications

  • This compound's Status: The single, old study suggests this compound had activity in a first-line setting, but its efficacy and safety profile in a modern second-line context are unknown. It has not been developed into a standard treatment for STS.
  • Current Paradigm: The field has evolved towards histology-driven therapy, where the choice of second-line treatment is heavily influenced by the specific sarcoma subtype [5] [3] [6].
  • Future Directions: Research is now focused on newer strategies, including antibody-drug conjugates (ADCs) and immunotherapy combinations, which aim to improve efficacy by targeting specific tumor antigens or boosting the immune response [3] [8].

References

Cardiotoxicity Profile Comparison: Aclarubicin vs. Conventional Anthracyclines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key differences based on pre-clinical and clinical data. Aclarubicin's distinct mechanism of action translates to a significantly improved safety profile regarding heart damage.

Feature Aclarubicin Doxorubicin (Conventional Anthracycline)
Overall Cardiotoxicity Low to absent; can be administered after max cumulative dose of doxorubicin is reached [1]. High, cumulative and dose-dependent [2] [3].
Primary Mechanism of Action Catalytic inhibitor of Topoisomerase II; induces histone eviction without causing DNA double-strand breaks [4] [1]. Poisons Topoisomerase II, stabilizing DNA-TopoII complexes and inducing double-strand breaks [2] [1].
DNA Damage Induction No significant induction of γH2AX (marker for DNA breaks) [1]. Strongly induces γH2AX, indicating significant DNA damage [1].
Key Differentiating Mechanism Lack of DNA damage activity combined with potent histone eviction is linked to its low cardiotoxicity [5] [1]. Combination of DNA damage and histone eviction is linked to cardiotoxicity [1].
Clinical Evidence No congestive heart failure reported in trials; effective in patients with high comorbidity indices [6] [7]. Up to 9% of patients develop heart failure; use is limited by a maximum cumulative dose [2] [1].
Structural Difference Trisaccharide chain and N,N-dimethylated amino sugar [4] [5]. Single aminosaccharide group (e.g., daunosamine) [4].
Reactive Oxygen Species (ROS) Can generate ROS, but its low cardiotoxicity suggests this is not the primary driver of its side effects [4]. ROS generation and iron chelation are classical mechanisms for its cardiotoxicity [3] [8].

Experimental Evidence and Protocols

The conclusive data on aclarubicin's low cardiotoxicity comes from a combination of cellular, animal, and human studies.

  • In Vitro DNA Damage Assessment (Western Blot for γH2AX)

    • Methodology: THP-1 cells (a human leukemia cell line) are treated with 5 µM of various anthracyclines for 2 hours. Cells are then lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with an antibody against γH2AX, a phosphorylated histone that is a sensitive marker for DNA double-strand breaks. An antibody for β-actin is used as a loading control [1].
    • Key Finding: Treatment with aclarubicin shows no significant increase in γH2AX signal, unlike doxorubicin and other conventional anthracyclines, which produce a strong signal. This directly demonstrates aclarubicin's inability to induce this harmful type of DNA damage [1].
  • In Vivo Cardiotoxicity and Efficacy Models

    • Methodology: Mouse models are used to evaluate both the anti-tumor efficacy and the cardiac safety of anthracyclines. These studies often involve administering the drugs at their maximum tolerated doses and then assessing cardiac function (e.g., via echocardiography) and examining heart tissue for damage. Crucially, some experiments involve treating mice with aclarubicin after they have already reached the maximum cumulative dose for doxorubicin [1].
    • Key Finding: Aclarubicin treatment does not lead to cardiotoxicity in these models, even when given after a full course of doxorubicin. Furthermore, it maintains potent anti-cancer efficacy against human tumor xenografts [1].
  • Clinical Evidence in Acute Myeloid Leukemia (AML)

    • Methodology: Retrospective analysis of patient outcomes. Researchers compared the survival of relapsed/refractory AML patients who received aclarubicin-based second-line therapy versus those who received other intensive chemotherapy regimens [1].
    • Key Finding: The aclarubicin-based regimen led to a notable 23% increase in 5-year overall survival. Importantly, no cardiotoxicity was reported from its use, even in this second-line setting where patients had often previously received other anthracyclines [1] [7].

Mechanism of Action: A Pathway to Reduced Cardiotoxicity

The diagram below illustrates the key molecular differences that explain the divergent cardiotoxicity profiles of doxorubicin and aclarubicin.

G cluster_dox Doxorubicin Pathway cluster_acl Aclarubicin Pathway Anthracycline Anthracycline Doxorubicin Doxorubicin Anthracycline->Doxorubicin Aclarubicin Aclarubicin Anthracycline->Aclarubicin SharedPath Induces Histone Eviction (Chromatin Damage) Doxorubicin->SharedPath Aclarubicin->SharedPath dox1 Poisons Topoisomerase II (Stabilizes Cleavage Complex) dox2 DNA Double-Strand Breaks dox1->dox2 induces dox3 Cardiotoxicity dox2->dox3 leads to acl1 Catalytic Topoisomerase II Inhibitor (Prevents Enzyme Binding) acl2 DNA Double-Strand Breaks acl1->acl2 avoids acl3 Low Cardiotoxicity acl2->acl3 results in CytotoxicEffect Anti-Cancer Cytotoxicity SharedPath->CytotoxicEffect contributes to

This illustrates that while both drugs exert anti-tumor effects through chromatin damage (histone eviction), the key difference lies in DNA damage induction. Doxorubicin causes it; aclarubicin avoids it. This lack of DNA damage is central to aclarubicin's superior cardiac safety [5] [1].


Interpretation and Strategic Implications for Researchers

The evidence positions aclarubicin as a promising anthracycline with a dissociated mechanism of action.

  • The "Dissociated" Anthracycline: Aclarubicin demonstrates that potent anti-cancer efficacy can be separated from severe cardiotoxicity. Its unique action as a catalytic inhibitor of TopoII that avoids DNA strand breaks is a critical differentiator from TopoII "poisons" like doxorubicin [4] [1].
  • Clinical Translation: The retrospective clinical data is compelling, showing that aclarubicin can significantly improve overall survival in high-risk AML patients without the burden of cardiotoxicity [1]. This has led to plans for an international Phase III prospective study to confirm these findings.
  • Research Directions: For drug development, this underscores that targeting histone eviction and epigenetic mechanisms may be a more fruitful and less toxic anti-cancer strategy than inducing direct DNA damage. The structural features of aclarubicin, particularly its trisaccharide chain, provide a template for designing novel, safer anthracycline variants [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

645.23224432 Da

Monoisotopic Mass

645.23224432 Da

Heavy Atom Count

47

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V25F9362OP

Pharmacology

Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB05 - Zorubicin

Wikipedia

Zorubicin

Dates

Last modified: 04-14-2024
1: Jelić S, Kovcin V, Milanović N, Kreacić M, Pendjer I, Jovanović V, Ristović Z, Oprić M, Mitrović L. Randomized study of zorubicin versus zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). Ann Oncol. 1997 Aug;8(8):739-44. PubMed PMID: 9332680.
2: Pendjer I, Krejovic B, Vucicevic S. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with zorubicin-cisplatin and radiotherapy. Eur Arch Otorhinolaryngol. 1997;254 Suppl 1:S127-9. PubMed PMID: 9065646.
3: Jelić S, Tomasević Z, Kreacić M, Kovcin V, Radosavljević D, Vlajić M. [A pilot study of high-dose zorubicin in advanced stages of soft tissue sarcoma in adults]. Bull Cancer. 1996 Dec;83(12):1002-7. French. PubMed PMID: 9116363.
4: Pignon B, Witz F, Desablens B, Leprise PY, Francois S, Linassier C, Berthou C, Caillot D, Lioure B, Cahn JY, Casassus P, Sadoun A, Audhuy B, Guyotat D, Briere J, Vilque JP, Baranger L, Polin V, Berthaud P, Hurteloup P, Herve P, Harousseau JL. Treatment of acute myelogenous leukaemia in patients aged 50-65: idarubicin is more effective than zorubicin for remission induction and prolonged disease-free survival can be obtained using a unique consolidation course. The Goelam Group. Br J Haematol. 1996 Aug;94(2):333-41. PubMed PMID: 8759894.
5: Benaji B, Dine T, Luyckx M, Gressier B, Brunet C, Goudaliez F, Cazin M, Cazin JC. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags. J Pharm Biomed Anal. 1996 Apr;14(6):695-705. PubMed PMID: 8807544.
6: Peterson BA, Bloomfield CD, Gottlieb AJ, Coleman M, Greenberg MS. 5-azactidine and zorubicin for patients with previously treated acute nonlymphocytic leukemia: a Cancer and Leukemia Group B pilot study. Cancer Treat Rep. 1982 Mar;66(3):563-6. PubMed PMID: 6174230.

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